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Foundational

(4-Amino-2,5-dichlorophenyl)methanol chemical properties

An In-depth Technical Guide to the Chemical Properties of (4-Amino-2,5-dichlorophenyl)methanol Introduction (4-Amino-2,5-dichlorophenyl)methanol, a bifunctional aromatic compound, holds significant potential as a versati...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Chemical Properties of (4-Amino-2,5-dichlorophenyl)methanol

Introduction

(4-Amino-2,5-dichlorophenyl)methanol, a bifunctional aromatic compound, holds significant potential as a versatile building block in the realms of pharmaceutical and agrochemical synthesis. Its structure, featuring a reactive aminobenzyl alcohol core substituted with two chlorine atoms, offers a unique combination of nucleophilic and electrophilic sites, rendering it a valuable intermediate for the construction of complex molecular architectures. The strategic placement of the amino, hydroxyl, and chloro groups influences its reactivity and physicochemical properties, making a thorough understanding of these characteristics essential for its effective utilization in research and development. This guide provides a comprehensive overview of the chemical properties, synthesis, spectral characteristics, reactivity, and safe handling of (4-Amino-2,5-dichlorophenyl)methanol, tailored for researchers, scientists, and drug development professionals.

Physicochemical Properties

Precise experimental data for (4-Amino-2,5-dichlorophenyl)methanol is not extensively documented in publicly available literature. However, based on the analysis of structurally similar compounds, the following properties can be predicted.

PropertyPredicted ValueNotes and References
CAS Number 140356-02-1This is the designated CAS number for the compound.
Molecular Formula C₇H₇Cl₂NODerived from the molecular structure.
Molecular Weight 192.04 g/mol Calculated from the atomic weights of the constituent elements.
Appearance Off-white to light yellow solidBased on the typical appearance of similar aromatic amines and benzyl alcohols.
Melting Point 80-95 °C (estimated)Estimated based on related compounds such as 2,5-dichlorobenzyl alcohol (79-80 °C) and other substituted aminobenzyl alcohols.[1] The presence of both amino and hydroxyl groups could lead to hydrogen bonding, potentially increasing the melting point compared to the dichloro-analog lacking the amino group.
Boiling Point >300 °C (decomposes, estimated)High boiling point is expected due to the molecular weight and polar functional groups. Decomposition at high temperatures is likely for such compounds.
Solubility Sparingly soluble in water; soluble in methanol, ethanol, DMSO, and other polar organic solvents.The polar amino and hydroxyl groups will impart some water solubility, but the dichlorinated phenyl ring will limit it. Good solubility in organic solvents is anticipated.[2]
pKa (acidic - OH) ~14-15 (estimated)Typical range for a benzylic alcohol.
pKa (basic - NH₂) ~2-3 (estimated)The basicity of the amino group is significantly reduced by the electron-withdrawing effects of the two chlorine atoms on the aromatic ring.

Synthesis and Purification

Proposed Synthetic Pathway: Reduction of 4-Amino-2,5-dichlorobenzoic acid

A common and effective method for the synthesis of benzyl alcohols is the reduction of the corresponding carboxylic acid.

Synthesis reactant 4-Amino-2,5-dichlorobenzoic acid intermediate Reaction Mixture reactant->intermediate 1. LiAlH₄, Anhydrous THF 2. 0°C to reflux product (4-Amino-2,5-dichlorophenyl)methanol intermediate->product Quenching & Work-up

Caption: Proposed synthesis of (4-Amino-2,5-dichlorophenyl)methanol.

Detailed Experimental Protocol (Hypothetical)

Materials:

  • 4-Amino-2,5-dichlorobenzoic acid

  • Lithium aluminum hydride (LAH)

  • Anhydrous tetrahydrofuran (THF)

  • Ethyl acetate

  • Saturated aqueous sodium sulfate solution

  • Anhydrous magnesium sulfate

  • Hydrochloric acid (for pH adjustment if necessary)

  • Sodium bicarbonate (for neutralization)

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, suspend lithium aluminum hydride (2.0 equivalents) in anhydrous THF.

  • Addition of Starting Material: Dissolve 4-Amino-2,5-dichlorobenzoic acid (1.0 equivalent) in anhydrous THF and add it to the dropping funnel. Add the solution dropwise to the LAH suspension at 0°C with vigorous stirring.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then gently reflux for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Quenching: After the reaction is complete, cool the flask to 0°C in an ice bath. Carefully quench the reaction by the slow, sequential dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and finally more water.

  • Work-up: Stir the resulting mixture at room temperature for 30 minutes until a granular precipitate forms. Filter the solid and wash it thoroughly with THF or ethyl acetate.

  • Extraction and Purification: Combine the organic filtrates and wash with a saturated sodium chloride solution. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Final Purification: The crude (4-Amino-2,5-dichlorophenyl)methanol can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane).

Spectral Data and Characterization (Predicted)

¹H NMR Spectroscopy

(Predicted for a solution in DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.3 - 7.5Singlet1HAromatic H (H-3)
~6.7 - 6.9Singlet1HAromatic H (H-6)
~5.2 - 5.5Broad Singlet2H-NH₂
~5.0 - 5.3Triplet1H-OH
~4.4 - 4.6Doublet2H-CH₂-OH

Interpretation:

  • The two aromatic protons will appear as singlets due to the substitution pattern. The proton at the 3-position will be downfield due to the deshielding effect of the adjacent chlorine atom.

  • The protons of the primary amine will likely appear as a broad singlet.

  • The benzylic protons of the -CH₂-OH group will appear as a doublet, coupled to the hydroxyl proton. In some solvents, this coupling may not be observed.

  • The hydroxyl proton will appear as a triplet, coupled to the adjacent methylene protons. Its chemical shift can be highly variable depending on the solvent and concentration.

¹³C NMR Spectroscopy

(Predicted for a solution in DMSO-d₆)

Chemical Shift (δ, ppm)Assignment
~145 - 148C-4 (C-NH₂)
~135 - 138C-1 (C-CH₂OH)
~128 - 131C-6
~125 - 128C-2 (C-Cl)
~120 - 123C-5 (C-Cl)
~115 - 118C-3
~60 - 64-CH₂-OH

Interpretation:

  • The carbon atom attached to the amino group (C-4) is expected to be the most downfield among the aromatic carbons.

  • The carbons bearing the chlorine atoms (C-2 and C-5) will also be significantly deshielded.

  • The benzylic carbon of the -CH₂-OH group is expected to resonate in the 60-64 ppm range.

Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)IntensityAssignment
3400 - 3500MediumN-H stretching (asymmetric and symmetric)
3200 - 3400BroadO-H stretching
3000 - 3100WeakAromatic C-H stretching
1600 - 1620MediumN-H bending
1450 - 1550MediumAromatic C=C stretching
1000 - 1100StrongC-O stretching
700 - 850StrongC-Cl stretching

Interpretation:

  • The presence of two distinct, relatively sharp peaks in the 3400-3500 cm⁻¹ region is characteristic of a primary amine.[3]

  • A broad absorption band in the 3200-3400 cm⁻¹ range is indicative of the hydroxyl group, with the broadening due to hydrogen bonding.[4]

  • Strong absorptions in the fingerprint region corresponding to C-O and C-Cl stretching will also be present.

Mass Spectrometry (MS)
  • Expected Molecular Ion (M⁺): A prominent molecular ion peak should be observed. Due to the presence of two chlorine atoms, a characteristic isotopic pattern is expected:

    • M⁺ (containing two ³⁵Cl atoms)

    • M+2 (containing one ³⁵Cl and one ³⁷Cl atom), with an intensity of approximately 65% relative to the M⁺ peak.

    • M+4 (containing two ³⁷Cl atoms), with an intensity of approximately 10% relative to the M⁺ peak.

  • Key Fragmentation Patterns: Fragmentation is likely to occur via the loss of a hydroxyl radical (•OH) or water (H₂O) from the molecular ion, followed by the loss of HCl or cleavage of the aromatic ring.

Reactivity and Potential Applications

(4-Amino-2,5-dichlorophenyl)methanol is a trifunctional molecule, and its reactivity is dictated by the interplay of its amino, hydroxyl, and chloro-substituted aromatic functionalities.

Reactivity cluster_amino Amino Group Reactions cluster_hydroxyl Hydroxyl Group Reactions cluster_aromatic Aromatic Ring Reactions main (4-Amino-2,5-dichlorophenyl)methanol -NH₂ -CH₂OH Aromatic Ring acylation Acylation (e.g., with Ac₂O) main:nh2->acylation alkylation Alkylation main:nh2->alkylation diazotization Diazotization (Sandmeyer Reaction) main:nh2->diazotization oxidation Oxidation to Aldehyde/Carboxylic Acid main:oh->oxidation esterification Esterification (e.g., with Acyl Chlorides) main:oh->esterification etherification Etherification (Williamson Synthesis) main:oh->etherification eas Further Electrophilic Aromatic Substitution (difficult) main:ar->eas

Caption: Reactivity profile of (4-Amino-2,5-dichlorophenyl)methanol.

  • Amino Group: The primary amino group can undergo standard reactions such as acylation, alkylation, and diazotization, which can then be followed by Sandmeyer-type reactions to introduce a variety of other functional groups.

  • Hydroxyl Group: The benzylic alcohol can be oxidized to the corresponding aldehyde or carboxylic acid.[5] It can also undergo esterification or etherification.

  • Aromatic Ring: The electron-donating amino group and the electron-withdrawing chloro groups will direct any further electrophilic aromatic substitution, although such reactions may be challenging due to the existing substitution pattern.

Applications in Drug Discovery and Agrochemicals

While specific applications of (4-Amino-2,5-dichlorophenyl)methanol are not widely reported, its structural motifs are present in various biologically active molecules.

  • Intermediate for Active Pharmaceutical Ingredients (APIs): Amino alcohols are crucial intermediates in the synthesis of many pharmaceuticals.[6] The presence of the dichlorinated phenyl ring can enhance lipophilicity and metabolic stability of a potential drug candidate.

  • Scaffold for Agrochemicals: Dichlorinated aromatic compounds are common in pesticides and herbicides. For instance, the related compound 4-amino-2,5-dichlorophenol is a key intermediate in the synthesis of the insecticide Lufenuron.[7] This suggests that (4-Amino-2,5-dichlorophenyl)methanol could serve as a valuable precursor for novel agrochemicals.

Safety and Handling

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, a lab coat, and safety goggles.

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes. Do not ingest.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from oxidizing agents and strong acids.

  • First Aid Measures:

    • In case of skin contact: Immediately wash with plenty of soap and water.

    • In case of eye contact: Rinse cautiously with water for several minutes.

    • If inhaled: Move the person to fresh air.

    • If swallowed: Rinse mouth with water and seek immediate medical attention.

Conclusion

(4-Amino-2,5-dichlorophenyl)methanol is a chemical intermediate with significant potential in synthetic organic chemistry, particularly in the fields of drug discovery and agrochemical development. While experimental data for this specific compound is limited, a comprehensive understanding of its chemical properties can be derived from the analysis of its functional groups and comparison with related molecules. The synthetic accessibility and the reactivity of its amino, hydroxyl, and dichlorophenyl moieties make it a valuable tool for the creation of novel and complex chemical entities. As with all chemical reagents, it is imperative to handle this compound with appropriate safety precautions.

References

  • Google Patents. (n.d.). Method for the preparation of 1-(4'-amino-3',5'-dichlorophenyl)-2-alkyl(or dialkyl)aminoethanols.
  • Degirmenbasi, N., & Boz, N. (n.d.).
  • MDPI. (2023, September 30). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Retrieved March 7, 2026, from [Link]

  • EPA. (2025, October 15). 4-Amino-2,6-dichlorophenol Properties. Retrieved March 7, 2026, from [Link]

  • PubChem. (n.d.). Novel synthesis method of 4' -chloro-2-aminobiphenyl - Patent CN-111039796-A. Retrieved March 7, 2026, from [Link]

  • Chem-Impex. (n.d.). 4-Amino-2,6-dichlorophenol. Retrieved March 7, 2026, from [Link]

  • EPFL. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Retrieved March 7, 2026, from [Link]

  • MDPI. (2024, April 16). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. Retrieved March 7, 2026, from [Link]

  • European Patent Office. (1982, March 17). Preparation of dichlorobenzyl alcohol. Retrieved March 7, 2026, from [Link]

  • PubChem. (n.d.). (4-Amino-2-chlorophenyl)-(4-chlorophenyl)methanol. Retrieved March 7, 2026, from [Link]

  • Google Patents. (n.d.). Synthesis device and application of 2, 6-dichloro-4-aminophenol.
  • PubChemLite. (n.d.). (2-amino-4,5-dichlorophenyl)methanol (C7H7Cl2NO). Retrieved March 7, 2026, from [Link]

  • PubMed. (n.d.). Structure of a key intermediate in the asymmetric synthesis of (+)-KDO. Retrieved March 7, 2026, from [Link]

  • MDPI. (2007, November 26). Hantzsch Synthesis of 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine; a Novel Cyclisation Leading to an Unusual Formation of 1-Amino-2-methoxycarbonyl-3,5-bis(o-methoxyphenyl)-4-oxa-cyclohexan-1-ene. Retrieved March 7, 2026, from [Link]

  • EPO. (2013, November 6). Novel synthesis of substituted 4-amino-pyrimidines - Patent 2307355. Retrieved March 7, 2026, from [Link]

  • University of Calgary. (n.d.). Ch13 - Sample IR spectra. Retrieved March 7, 2026, from [Link]

  • Google Patents. (n.d.). Preparation of dichlorobenzyl alcohol.
  • PMC. (n.d.). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. Retrieved March 7, 2026, from [Link]

  • Google Patents. (n.d.). Process for the preparation of aminoalcohol derivatives and their further conversion to (1R,4S)-4-(2-amino-6-chloro-5-formamido-4-pyrimidinyl).
  • ResearchGate. (n.d.). Improved Synthesis of 2,6,6-trimethyl-1-cyclohexene-1-acetaldehyde, a Key Intermediate for Drimane-related. Retrieved March 7, 2026, from [Link]

  • PubMed. (2008, December 19). N-acyldihydropyridones as synthetic intermediates. A stereoselective synthesis of acyclic amino alcohols containing multiple chiral centers. Retrieved March 7, 2026, from [Link]

  • RSC.org. (n.d.). Supporting Information Highly chemoselective and fast practical visible photoreduction of nitroaromatic compounds to aromatic am. Retrieved March 7, 2026, from [Link]

  • KGROUP. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Retrieved March 7, 2026, from [Link]

  • ResearchGate. (n.d.). The calculated IR spectrum of the methanol monomer and dimer (pink.... Retrieved March 7, 2026, from [Link]

  • Chemical Science (RSC Publishing). (n.d.). Enantioselective, convergent synthesis of the ineleganolide core by a tandem annulation cascade. Retrieved March 7, 2026, from [Link]

Sources

Exploratory

Technical Guide: Synthesis, Characterization, and Medicinal Applications of (4-Amino-2,5-dichlorophenyl)methanol

Executive Summary & Chemical Identity In modern drug discovery and materials science, bifunctional halogenated building blocks are critical for the divergent synthesis of complex molecular architectures. (4-Amino-2,5-dic...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Identity

In modern drug discovery and materials science, bifunctional halogenated building blocks are critical for the divergent synthesis of complex molecular architectures. (4-Amino-2,5-dichlorophenyl)methanol (CAS: 2167318-06-9) represents a highly privileged scaffold [1]. Featuring an aniline moiety, a benzylic alcohol, and two strategically positioned chlorine atoms, this compound offers orthogonal reactivity vectors. The 2,5-dichloro substitution pattern exerts significant inductive electron-withdrawing effects, modulating the nucleophilicity of the primary amine while simultaneously activating the benzylic position for downstream functionalization.

Table 1: Primary Chemical Identifiers
PropertyValue
Chemical Name (4-Amino-2,5-dichlorophenyl)methanol
CAS Registry Number 2167318-06-9
Molecular Formula C₇H₇Cl₂NO
Molecular Weight 192.04 g/mol
SMILES NC1=CC(Cl)=C(CO)C=C1Cl
Precursor CAS 50917-33-4 (4-Amino-2,5-dichlorobenzoic acid)

Structural Significance & Reactivity Profile

The utility of (4-Amino-2,5-dichlorophenyl)methanol lies in its highly tunable electronic environment. The aniline nitrogen is sterically hindered by the ortho-chlorine at the C5 position and electronically deactivated by the meta-chlorine at the C2 position. This specific electronic topography allows chemists to perform chemoselective reactions. For instance, the benzylic alcohol can be converted into a leaving group (e.g., via mesylation or halogenation) without competitive N-alkylation, provided the reaction conditions are strictly controlled. Conversely, the aryl chlorides can participate in late-stage palladium-catalyzed cross-couplings, such as the Buchwald-Hartwig amination [2].

Synthetic Methodology: Borane-Mediated Reduction

The most robust and scalable method for synthesizing (4-Amino-2,5-dichlorophenyl)methanol is the chemoselective reduction of its corresponding carboxylic acid, 4-amino-2,5-dichlorobenzoic acid. Borane-tetrahydrofuran (BH₃·THF) is the reagent of choice for this transformation. Unlike lithium aluminum hydride (LiAlH₄), which carries a risk of hydrodehalogenation of the aryl chlorides, BH₃·THF selectively reduces carboxylic acids to primary alcohols with exceptional functional group tolerance [3].

Because the aniline nitrogen is a Lewis base, it will transiently coordinate with the Lewis acidic borane, forming an amine-borane complex. A critical causality in this protocol is the mandatory acidic methanol quench; without this step, the amine-borane complex remains stable, leading to artificially low isolated yields.

SynthWorkflow A 4-Amino-2,5-dichlorobenzoic acid (CAS 50917-33-4) B BH3·THF Complex 0 °C to RT, 12 h A->B C Amine-Borane Intermediate (Transient) B->C D MeOH / HCl Quench Reflux, 2 h C->D E (4-Amino-2,5-dichlorophenyl)methanol (CAS 2167318-06-9) D->E

Figure 1: Chemoselective borane-mediated reduction workflow illustrating the critical quench step.

Protocol 1: Step-by-Step Borane Reduction

Self-Validating System: The reaction progress must be monitored by TLC or LC-MS. The disappearance of the highly polar carboxylic acid peak and the emergence of a less polar benzylic alcohol peak validates the reduction phase.

  • Preparation: Flame-dry a 250 mL round-bottom flask under an argon atmosphere. Add 4-amino-2,5-dichlorobenzoic acid (10.0 mmol, 2.06 g) and anhydrous THF (50 mL).

  • Cooling & Addition: Cool the solution to 0 °C using an ice-water bath. Dropwise add a 1.0 M solution of BH₃·THF (30.0 mL, 30.0 mmol, 3.0 eq). Causality: The 3.0 equivalents account for the reduction of the acid (2 eq) and the formation of the amine-borane complex (1 eq).

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 12 hours.

  • Quench (Critical Step): Cool the reaction back to 0 °C. Cautiously add methanol (20 mL) dropwise to quench unreacted borane (hydrogen gas evolution will occur). Add 6 M HCl (10 mL) and heat the mixture to reflux for 2 hours to disrupt the amine-borane complex.

  • Workup: Concentrate the mixture in vacuo to remove THF and methanol. Neutralize the aqueous residue with saturated NaHCO₃ to pH 8. Extract with Ethyl Acetate (3 × 50 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify via flash chromatography (Hexanes/EtOAc) to yield the pure product.

Analytical Characterization

To ensure the integrity of downstream biological or material applications, rigorous analytical characterization is required. The following table outlines the expected quantitative spectral data for purity validation.

Table 2: Expected ¹H NMR Data (400 MHz, DMSO-d₆)
Chemical Shift (ppm)MultiplicityIntegrationAssignment / Causality
7.30 Singlet1HAr-H (C6). Deshielded by the adjacent benzylic alcohol and ortho-chlorine.
6.85 Singlet1HAr-H (C3). Shielded by the electron-donating amine group.
5.50 Broad Singlet2H-NH₂. Exchangeable with D₂O.
5.25 Triplet (J = 5.5 Hz)1H-OH. Coupled to the benzylic CH₂ protons.
4.40 Doublet (J = 5.5 Hz)2H-CH₂-. Benzylic protons split by the adjacent hydroxyl proton.

Downstream Applications in Medicinal Chemistry

The (4-Amino-2,5-dichlorophenyl)methanol scaffold is highly valuable in the synthesis of targeted therapeutics, particularly kinase inhibitors. The presence of the di-chloro substitution restricts the rotation of the aryl-amine bond, locking the molecule into specific dihedral conformations that enhance binding affinity within deep hydrophobic kinase pockets.

Chemists frequently utilize the Buchwald-Hartwig amination to functionalize the aryl chlorides [2]. Because the C2 and C5 chlorines exist in different steric and electronic environments, regioselective cross-coupling can be achieved by carefully selecting the palladium precatalyst and phosphine ligand (e.g., Xantphos or RuPhos).

DivergentPathways Core (4-Amino-2,5-dichlorophenyl)methanol Bifunctional Scaffold Path1 Benzylic Activation (SOCl2 or PBr3) Core->Path1 Path2 Buchwald-Hartwig Amination (Pd2(dba)3, Xantphos) Core->Path2 Path3 Suzuki-Miyaura Coupling (Boronic Acids, Pd(dppf)Cl2) Core->Path3 Prod1 Alkylating Agent (e.g., Benzyl Chloride derivative) Path1->Prod1 Prod2 N-Aryl / N-Alkyl Derivatives (Kinase Inhibitor Cores) Path2->Prod2 Prod3 Biaryl Scaffolds (PROTAC Linkers) Path3->Prod3

Figure 2: Divergent synthetic pathways utilizing the orthogonal functional groups of the scaffold.

Protocol 2: Chemoselective Buchwald-Hartwig Amination

Self-Validating System: The use of Xantphos (a ligand with a wide bite angle) enforces reductive elimination over β-hydride elimination, preventing the formation of undesired imine byproducts.

  • Setup: In an argon-filled glovebox, charge a Schlenk tube with (4-Amino-2,5-dichlorophenyl)methanol (1.0 mmol), the desired secondary amine (1.2 mmol), Pd₂(dba)₃ (0.02 mmol, 2 mol%), Xantphos (0.04 mmol, 4 mol%), and sodium tert-butoxide (1.5 mmol).

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane (5 mL). Seal the tube and remove it from the glovebox.

  • Heating: Stir the reaction mixture at 100 °C for 16 hours. Causality: Elevated temperatures are required to overcome the activation energy barrier for the oxidative addition of the electron-rich, sterically hindered aryl chloride.

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove palladium black. Concentrate and purify via reverse-phase HPLC.

References

  • Yang, B. H., & Buchwald, S. L. "Palladium-catalyzed amination of aryl halides and sulfonates." Journal of Organometallic Chemistry, 1999, 576(1-2), 125-146. Available at:[Link]

  • Yoon, N. M., Pak, C. S., Brown, H. C., Krishnamurthy, S., & Stocky, T. P. "Selective reductions. XIX. Rapid reaction of carboxylic acids with borane-tetrahydrofuran. Remarkably convenient procedure for the selective conversion of carboxylic acids to the corresponding alcohols in the presence of other functional groups." The Journal of Organic Chemistry, 1973, 38(15), 2786-2792. Available at:[Link]

Foundational

Strategic Utilization of (4-Amino-2,5-dichlorophenyl)methanol in Medicinal & Agrochemical Synthesis

The following technical guide details the research applications, synthetic utility, and experimental protocols for (4-Amino-2,5-dichlorophenyl)methanol . CAS: 2167318-06-9 | Molecular Formula: C7H7Cl2NO | MW: 192.04 g/mo...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the research applications, synthetic utility, and experimental protocols for (4-Amino-2,5-dichlorophenyl)methanol .

CAS: 2167318-06-9 | Molecular Formula: C7H7Cl2NO | MW: 192.04 g/mol Synonyms: 4-Amino-2,5-dichlorobenzyl alcohol; (4-Amino-2,5-dichloro-phenyl)-methanol.

Executive Summary

(4-Amino-2,5-dichlorophenyl)methanol represents a high-value bifunctional scaffold in modern organic synthesis. Unlike simple anilines, this molecule possesses two distinct reactive centers—a nucleophilic primary amine and a potentially electrophilic benzylic alcohol (upon activation)—positioned around a metabolically stable 2,5-dichlorobenzene core.

This specific substitution pattern offers unique advantages in Fragment-Based Drug Discovery (FBDD) :

  • Metabolic Blockade: The chlorine atoms at positions 2 and 5 block the most reactive sites for cytochrome P450 oxidation, extending the metabolic half-life of downstream derivatives.

  • Orthogonal Reactivity: The amine and alcohol handles allow for sequential functionalization without the need for extensive protecting group strategies.

  • Lipophilicity Modulation: The dichloro-motif increases lipophilicity (

    
    ) facilitates membrane permeability in CNS-active agents and agrochemicals.
    

Chemical Reactivity Profile & "Pivot" Synthesis

The utility of this compound lies in its ability to act as a synthetic pivot . It can be selectively oxidized, halogenated, or coupled to generate diverse chemical libraries.

The Divergent Synthesis Map

The following diagram illustrates the three primary transformation pathways available to researchers using this scaffold.

ReactivityMap Core (4-Amino-2,5-dichlorophenyl) methanol (The Pivot) Aldehyde Pathway A: Benzaldehyde Derivative (Reductive Amination) Core->Aldehyde Oxidation (MnO2 or IBX) Acid Pathway B: Benzoic Acid Derivative (Amide Coupling) Core->Acid Oxidation (KMnO4 or Pinnick) Halide Pathway C: Benzyl Chloride/Bromide (Nucleophilic Substitution) Core->Halide Halogenation (SOCl2 or PBr3)

Figure 1: Divergent synthesis pathways transforming the benzyl alcohol moiety into electrophilic or oxidative handles.

Pharmaceutical & Research Applications[1]

Kinase & Bromodomain Inhibitor Design

The 2,5-dichloroaniline moiety is a privileged substructure in medicinal chemistry, often serving as a "hinge binder" in kinase inhibitors or an acetyl-lysine mimic in bromodomain inhibitors.

  • Mechanism: The electron-withdrawing chlorines lower the pKa of the aniline nitrogen, modulating its hydrogen-bond donor capability.

  • Application: Researchers use the methanol handle to extend the molecule into the solvent-exposed region of the protein binding pocket, improving solubility and selectivity.

  • Reference Case: Analogs of this scaffold appear in patent literature for BET bromodomain inhibitors , where the benzoic acid derivative (Pathway B) is coupled to complex amines [1].

Pro-Drug Linkers & Malaria Therapeutics

Research into "fragmenting hybrids" for malaria treatment has utilized 2,5-dichloroaniline derivatives as model payloads to test novel drug delivery systems.

  • The Strategy: 1,2,4-trioxolane scaffolds (Arterolane-like) are linked to a drug payload. Upon activation by ferrous iron (Fe²⁺) inside the parasite, the linker fragments, releasing the free drug.[1]

  • Role of the Scaffold: (4-Amino-2,5-dichlorophenyl)methanol serves as a traceless linker precursor . The alcohol group forms a carbonate or carbamate linkage to the delivery vehicle, while the amine represents the "dummy drug" or attachment point for further cytotoxins [2].

Antimicrobial Schiff Base Ligands

The compound is a precursor for synthesizing Schiff base ligands (Azomethines) used in coordination chemistry.

  • Workflow: Condensation of the aniline amine with salicylaldehydes yields ligands that coordinate transition metals (Cu(II), Zn(II)).

  • Activity: These complexes demonstrate significant antioxidant (DPPH scavenging) and antimicrobial activity against S. aureus and E. coli [3]. The dichloro-substitution enhances the lipophilicity of the complex, aiding cell wall penetration.

Experimental Methodologies

Protocol A: Selective Oxidation to 4-Amino-2,5-dichlorobenzaldehyde

Target: Creating a handle for Reductive Amination.

Rationale: Using mild oxidants creates the aldehyde without over-oxidizing to the acid or affecting the aniline.

ParameterSpecification
Reagent Activated Manganese Dioxide (

)
Solvent Dichloromethane (DCM) or Chloroform
Stoichiometry 10:1 (

: Substrate)
Temperature Reflux (

)
Time 4 - 12 Hours

Step-by-Step:

  • Dissolve 1.0 eq of (4-Amino-2,5-dichlorophenyl)methanol in anhydrous DCM (0.1 M concentration).

  • Add 10.0 eq of activated

    
     in portions.
    
  • Reflux under nitrogen atmosphere. Monitor via TLC (System: Hexane/EtOAc 2:1). The aldehyde typically moves faster (

    
     higher) than the alcohol.
    
  • Filter through a Celite pad to remove manganese salts.

  • Concentrate the filtrate in vacuo to yield the crude aldehyde (Yellow solid).

  • Purification: Recrystallize from Ethanol/Hexane if necessary.

Protocol B: Synthesis of Antimicrobial Schiff Base Ligands

Target: Generating bioactive metal-coordination complexes.

Rationale: Condensation requires removal of water to drive equilibrium.

  • Reactants: Mix 1.0 eq of (4-Amino-2,5-dichlorophenyl)methanol with 1.0 eq of a substituted Salicylaldehyde (e.g., 3,5-di-tert-butylsalicylaldehyde).

  • Solvent: Absolute Ethanol (0.2 M).

  • Catalyst: 2-3 drops of Glacial Acetic Acid.

  • Condition: Reflux for 3-6 hours.

  • Work-up: Cool to room temperature. The Schiff base typically precipitates as a colored solid (Yellow/Orange).

  • Isolation: Filter the precipitate, wash with cold ethanol, and dry under vacuum.

Quantitative Data Summary: Physicochemical Properties

PropertyValueSignificance in Research
LogP (Predicted) ~1.8 - 2.2Ideal for CNS penetration and cell permeability.
pKa (Aniline) ~2.5 - 3.0Reduced basicity due to Cl- electron withdrawal; less protonated at physiological pH.
H-Bond Donors 3 (NH₂, OH)Critical for binding site interactions.
H-Bond Acceptors 2 (N, O)Facilitates solvation and receptor binding.

Synthesis Workflow Diagram

The following DOT diagram visualizes the logical flow for synthesizing a Kinase Inhibitor Library using this scaffold.

Workflow Start Starting Material: (4-Amino-2,5-dichlorophenyl)methanol Step1 Step 1: Protection (Boc-protection of Amine) Start->Step1 Step2 Step 2: Activation (Convert Alcohol to Benzyl Bromide) Step1->Step2 PBr3, DCM Step3 Step 3: Coupling (Nucleophilic displacement with Heterocycle) Step2->Step3 K2CO3, DMF Step4 Step 4: Deprotection (TFA/DCM) Step3->Step4 Step5 Step 5: Urea Formation (Reaction with Isocyanates) Step4->Step5 Final Final Library: Kinase Inhibitor Candidates Step5->Final

Figure 2: Step-wise synthetic workflow for generating urea-based kinase inhibitors from the scaffold.

References

  • Google Patents. (2016). Cyclopenta-enamide derivatives as bromodomain inhibitors. CN105873577A. Link

  • National Institutes of Health (NIH). (2016). Drug Delivery to the Malaria Parasite Using an Arterolane-Like Scaffold. PubMed Central. Link

  • ResearchGate. (2023). Synthesis, Characterization, Antimicrobial and Antioxidant Study of New Complexes Schiff Base Derived from 2,5-dichloroaniline. Link

  • PubChem. (2025). Compound Summary: (4-Amino-2,5-dichlorophenyl)methanol. Link

  • Sigma-Aldrich. (2025). Product Specification: (4-Amino-2,5-dichloro-phenyl)-methanol. Link

Sources

Exploratory

(4-Amino-2,5-dichlorophenyl)methanol as a versatile building block in organic synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction (4-Amino-2,5-dichlorophenyl)methanol is a halogenated aromatic amino alcohol that holds significant potential as a...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

(4-Amino-2,5-dichlorophenyl)methanol is a halogenated aromatic amino alcohol that holds significant potential as a versatile building block in modern organic synthesis. Its unique trifunctional nature, featuring a nucleophilic amino group, a reactive benzylic alcohol, and a dichlorinated phenyl ring, offers a multitude of synthetic handles for the construction of complex molecular architectures. The chlorine substituents modulate the reactivity and lipophilicity of the molecule, making it an attractive scaffold for the development of novel pharmaceuticals and functional materials. This guide provides a comprehensive overview of the synthesis, key reactions, and potential applications of this valuable synthetic intermediate, with a focus on providing practical, field-proven insights for laboratory application.

Physicochemical Properties and Spectroscopic Data

While specific experimental data for (4-Amino-2,5-dichlorophenyl)methanol is not extensively reported in the literature, its properties can be inferred from structurally similar compounds such as (4-amino-2-chlorophenyl)methanol.

Table 1: Predicted and Inferred Physicochemical Properties

PropertyValue (Estimated)Source/Basis
Molecular FormulaC₇H₇Cl₂NO-
Molecular Weight192.04 g/mol -
Physical FormWhite to off-white solidAnalogy to similar compounds[1]
Melting PointNot available-
SolubilitySoluble in methanol, ethanol, DMSO; sparingly soluble in waterGeneral solubility of aminobenzyl alcohols
pKa (amino group)~3-4Estimated based on substituted anilines

Spectroscopic Data (Predicted):

  • ¹H NMR: Resonances corresponding to the aromatic protons (likely two singlets or narrow doublets), the methylene protons of the CH₂OH group, the hydroxyl proton, and the amino protons.

  • ¹³C NMR: Signals for the six aromatic carbons (four substituted, two unsubstituted), and the methylene carbon of the CH₂OH group.

  • IR Spectroscopy: Characteristic peaks for N-H stretching (amine), O-H stretching (alcohol), C-H stretching (aromatic and aliphatic), C=C stretching (aromatic), and C-Cl stretching.

  • Mass Spectrometry: A molecular ion peak corresponding to the molecular weight, along with a characteristic isotopic pattern due to the presence of two chlorine atoms.

Synthesis of (4-Amino-2,5-dichlorophenyl)methanol

The synthesis of (4-Amino-2,5-dichlorophenyl)methanol can be logically approached from commercially available precursors. A plausible and efficient synthetic route involves the reduction of a suitable carbonyl compound, such as 4-amino-2,5-dichlorobenzaldehyde or a derivative of 4-amino-2,5-dichlorobenzoic acid.

Synthetic Pathway Overview

A two-step approach starting from 2,5-dichloro-4-nitrobenzoic acid is a practical strategy. This involves the reduction of the nitro group to an amine, followed by the reduction of the carboxylic acid to the benzyl alcohol.

Synthesis_Pathway 2,5-Dichloro-4-nitrobenzoic_acid 2,5-Dichloro-4-nitrobenzoic acid 4-Amino-2,5-dichlorobenzoic_acid 4-Amino-2,5-dichlorobenzoic acid 2,5-Dichloro-4-nitrobenzoic_acid->4-Amino-2,5-dichlorobenzoic_acid Nitro Group Reduction Target_Molecule (4-Amino-2,5-dichlorophenyl)methanol 4-Amino-2,5-dichlorobenzoic_acid->Target_Molecule Carboxylic Acid Reduction

Caption: Proposed synthetic pathway for (4-Amino-2,5-dichlorophenyl)methanol.

Experimental Protocols

The reduction of the nitro group in 2,5-dichloro-4-nitrobenzoic acid can be achieved using various methods, including catalytic hydrogenation or metal-based reducing agents. A common and effective laboratory-scale method involves the use of a metal salt catalyst.[2]

Representative Protocol: Catalytic Reduction

  • Catalyst Preparation: Prepare a supported silver catalyst (Ag/MMT) by adding sodium borohydride (1 mmol) to a solution of a silver salt (e.g., silver nitrate) in methanol at room temperature and stirring for 2 hours. Filter the resulting catalyst and wash with methanol.[2]

  • Reaction Setup: In a round-bottom flask, combine 2,5-dichloro-4-nitrobenzoic acid (0.1 mmol), potassium hydroxide (0.15 mmol), isopropanol (3 mL), and the prepared Ag/MMT catalyst (50 mg).

  • Reduction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up and Isolation: Upon completion, filter the reaction mixture to remove the catalyst. Acidify the filtrate with a dilute acid (e.g., 1M HCl) to precipitate the product. Filter the precipitate, wash with cold water, and dry under vacuum to yield 4-amino-2,5-dichlorobenzoic acid.

The reduction of the carboxylic acid to the corresponding benzyl alcohol can be accomplished using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or by converting the carboxylic acid to an ester followed by reduction with a milder reducing agent like sodium borohydride.

Representative Protocol: Reduction with LiAlH₄

  • Safety Note: Lithium aluminum hydride is a highly reactive and pyrophoric reagent. All manipulations should be carried out under an inert atmosphere (nitrogen or argon) in anhydrous solvents.

  • Reaction Setup: In a dry, three-necked round-bottom flask equipped with a dropping funnel, a condenser, and a nitrogen inlet, suspend lithium aluminum hydride (a slight excess, e.g., 1.5-2.0 equivalents) in anhydrous tetrahydrofuran (THF).

  • Addition of Substrate: Dissolve 4-amino-2,5-dichlorobenzoic acid in anhydrous THF and add it dropwise to the LiAlH₄ suspension at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for several hours, monitoring the reaction by TLC.

  • Quenching: Cool the reaction mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).

  • Isolation: Filter the resulting aluminum salts and wash the filter cake thoroughly with THF or ethyl acetate. Combine the organic filtrates, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude (4-Amino-2,5-dichlorophenyl)methanol.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Applications in Organic Synthesis

The trifunctional nature of (4-Amino-2,5-dichlorophenyl)methanol makes it a valuable precursor for a variety of more complex molecules. The amino and hydroxyl groups can be selectively functionalized, and the chlorinated aromatic ring can participate in cross-coupling reactions.

Synthesis of Heterocyclic Scaffolds

A significant application of aminobenzyl alcohols is in the synthesis of nitrogen-containing heterocycles, which are prevalent in many biologically active compounds.

(4-Amino-2,5-dichlorophenyl)methanol can serve as a precursor for the synthesis of substituted quinolines through a dehydrogenative cyclization reaction with ketones or secondary alcohols.[3][4] This approach is often more advantageous than the classical Friedländer synthesis, which uses less stable 2-aminobenzaldehydes.[5]

Quinoline_Synthesis Building_Block (4-Amino-2,5-dichlorophenyl)methanol Intermediate In situ generated 4-amino-2,5-dichlorobenzaldehyde Building_Block->Intermediate Oxidation Quinoline Substituted Quinoline Intermediate->Quinoline Ketone Ketone (e.g., Acetophenone) Ketone->Quinoline Condensation & Cyclization

Caption: General scheme for the synthesis of quinolines from (4-Amino-2,5-dichlorophenyl)methanol.

Representative Protocol: Dehydrogenative Cyclization for Quinoline Synthesis

  • Reaction Setup: To a solution of (4-Amino-2,5-dichlorophenyl)methanol (0.13 mmol) and a ketone (e.g., acetophenone, 0.1 mmol) in toluene (2 mL), add potassium tert-butoxide (t-BuOK, 0.2 mmol).[4]

  • Reaction: Stir the reaction mixture under an air atmosphere at room temperature for 1-3 hours. The reaction can be monitored by TLC.

  • Work-up and Isolation: Upon completion, quench the reaction with water and extract the product with an organic solvent such as ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired substituted quinoline.

The N-protected derivative of (4-Amino-2,5-dichlorophenyl)methanol can react with Meldrum's acid derivatives to form functionalized 3,4-dihydroquinolin-2-ones. This reaction proceeds through the in-situ generation of an aza-ortho-quinone methide intermediate.

Catalytic Transfer Hydrogenation

(4-Amino-2,5-dichlorophenyl)methanol can act as a hydrogen donor in catalytic transfer hydrogenation (CTH) reactions. In a process known as "borrowing hydrogen," a catalyst temporarily abstracts hydrogen from the alcohol to reduce a substrate. The alcohol is concurrently oxidized to the corresponding aldehyde. This is particularly useful for the N-alkylation of amines.[6]

CTH_Workflow cluster_0 Reaction Components cluster_1 Process Amine Amine Substrate Heating Heat under Inert Atmosphere Amine->Heating Building_Block (4-Amino-2,5-dichlorophenyl)methanol (Hydrogen Donor) Building_Block->Heating Catalyst Transition Metal Catalyst Catalyst->Heating Base Base (e.g., t-BuOK) Base->Heating Workup Aqueous Work-up & Extraction Heating->Workup Purification Purification Workup->Purification Product N-Alkylated Amine Purification->Product

Caption: Experimental workflow for N-alkylation using (4-Amino-2,5-dichlorophenyl)methanol in catalytic transfer hydrogenation.

Functional Group Transformations

The amino and hydroxyl groups of (4-Amino-2,5-dichlorophenyl)methanol can be selectively modified to introduce further diversity.

Table 2: Key Functional Group Transformations

ReactionReagents and ConditionsProduct Type
Oxidation of Alcohol Mild oxidizing agents (e.g., MnO₂, TEMPO/bleach)[7]4-Amino-2,5-dichlorobenzaldehyde
N-Acylation Acyl chlorides or anhydrides in the presence of a baseN-Acyl derivative
O-Alkylation/Etherification Alkyl halides with a base (e.g., NaH) in an aprotic solventBenzyl ether derivative
N-Alkylation Reductive amination with aldehydes or ketonesN-Alkyl derivative

Conclusion

(4-Amino-2,5-dichlorophenyl)methanol is a highly functionalized and versatile building block with significant potential in organic synthesis. Its ability to serve as a precursor to important heterocyclic scaffolds like quinolines and its utility in modern synthetic methodologies such as catalytic transfer hydrogenation underscore its value to the research and drug development community. The synthetic protocols and reaction schemes presented in this guide, based on established chemical principles and data from analogous compounds, provide a solid foundation for the exploration and utilization of this promising intermediate in the pursuit of novel molecular entities.

References

  • BenchChem. (2025). Application Notes and Protocols: 4-Aminobenzyl Alcohol in Reductive Organic Synthesis.
  • The Journal of Organic Chemistry. (2025, November 13). Dehydrogenative Cyclization of 2-Aminobenzyl Alcohols with Ketones or Secondary Alcohols to Construct Quinolines.
  • The Journal of Organic Chemistry. (2025, November 13). Dehydrogenative Cyclization of 2-Aminobenzyl Alcohols with Ketones or Secondary Alcohols to Construct Quinolines.
  • Organic & Biomolecular Chemistry. (2022, March 23). One-pot synthesis of dihydroquinolones by sequential reactions of o -aminobenzyl alcohol derivatives with Meldrum's acids. RSC Publishing.
  • PMC. Chemoselective Oxidation of Benzyl, Amino, and Propargyl Alcohols to Aldehydes and Ketones under Mild Reaction Conditions.
  • BenchChem. (2025).
  • Google Patents. (1968).
  • ResearchGate. (2024, February 9). Recent Advances in the Use of 2‐Aminobenzyl Alcohols in the Synthesis of Quinolines, Quinazolines and Other N‐Heterocycles.
  • ChemicalBook. 2,5-Dichlorobenzaldehyde synthesis.
  • BenchChem. (2025). Technical Support Center: Scaling Up the Synthesis of 4-Amino-2-chlorobenzoic Acid.
  • 4-Amino-2,5-dichlorophenol: Chemical Properties and Manufacturing Insights.
  • MilliporeSigma. Selecting Orthogonal Building Blocks.
  • Organic Syntheses. m-CHLOROBENZALDEHYDE.
  • Google Patents. (2001, July 26). EP 1 700 859 A2.
  • PubChem. (4-Amino-2-chlorophenyl)-(4-chlorophenyl)methanol | C13H11Cl2NO | CID 45595718.
  • Sigma-Aldrich. (4-Amino-2-chlorophenyl)methanol | 51420-25-8.
  • Google Patents. CN106631832A - Method for preparing amino ether compounds.
  • ChemicalBook. (2025, May 14). Synthesis Methods of 2,5 - Dichlorobenzoic Acid.
  • Chem-Impex. 4-Amino-3,5-dichlorobenzoic acid.
  • ResearchGate. Reported O‐selective acylation of amino alcohols without protecting the....
  • Google Patents. (2021, February 9).
  • MPG.PuRe. (2015, August 24). Continuous and convergent access to vicinyl amino alcohols.
  • FULIR. Syntheses of Amino Alcohols and Chiral C2-Symmetric Bisoxazolines Derived from O-Alkylated R-4-Hydroxyphenylglycine and S-Tyrosine.
  • MDPI. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals.
  • PubChemLite. (2-amino-4,5-dichlorophenyl)methanol (C7H7Cl2NO).
  • BenchChem. Application Notes and Protocols: Reduction of 2-Amino-3,4-difluorobenzaldehyde to (2-Amino-3,4-difluorophenyl)methanol.
  • Google Patents. (1972). US3703546A - Preparation of 3-amino-2,5-dichlorobenzoic acid.
  • Google Patents.
  • MDPI. (2022, November 24).
  • BenchChem. Common side reactions in the synthesis of 4-Amino-3,5-dichloropyridine N-oxide.
  • PMC. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals.
  • ChemScene. 1595672-91-5 | (2-Amino-3,4-dichlorophenyl)methanol.
  • MDPI. The Crystal Structure of 2-Amino-4-(2,3-Dichlorophenyl)-6-Methoxy-4H-Benzo[h]chromene-3-Carbonitrile: Antitumor and Tyrosine Kinase Receptor Inhibition Mechanism Studies.
  • University of Louisville ThinkIR.
  • C 2 -Symmetric Amino Acid Amide-Derived Organoc
  • ResearchGate. (2018, January 4). Which is the best method for converting 4- Nitrobenzaldehyde to p-Aminobenzaldehyde?.
  • ResearchGate. (2025, September 19). Acetylation of Amino and Tyrosine Hydroxyl Groups.
  • MilliporeSigma. (4-Amino-2-chlorophenyl)methanol | 51420-25-8.

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Foundational

Comprehensive literature review of dichlorinated aminobenzyl alcohols

This guide provides an in-depth technical analysis of Dichlorinated Aminobenzyl Alcohols , a specialized class of halogenated aromatic compounds. While their dibrominated analog (Ambroxol) is more widely recognized in ph...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of Dichlorinated Aminobenzyl Alcohols , a specialized class of halogenated aromatic compounds. While their dibrominated analog (Ambroxol) is more widely recognized in pharmacology, the dichlorinated variants serve as critical intermediates in the synthesis of bioactive heterocycles and as high-value probes for structure-activity relationship (SAR) studies in respiratory drug development.

Synthesis, Physicochemical Properties, and Pharmacological Applications

Executive Summary & Chemical Identity

Dichlorinated aminobenzyl alcohols are bifunctional aromatic building blocks characterized by a benzene ring substituted with:

  • Two Chlorine atoms: Providing lipophilicity and metabolic stability.

  • One Amino group (-NH₂): Acting as a hydrogen bond donor and a nucleophilic handle for cyclization.

  • One Hydroxymethyl group (-CH₂OH): Serving as a polar pharmacophore or a reactive site for oxidation/alkylation.

The most prominent isomer in this class is 2-amino-3,5-dichlorobenzyl alcohol , a direct structural analog of the mucolytic drug Ambroxol (which is the 3,5-dibromo variant). These compounds are essential in the "molecular editing" of respiratory drugs to tune potency and bioavailability.

Property2-Amino-3,5-Dichlorobenzyl Alcohol2,4-Dichloro-6-Aminobenzyl Alcohol
CAS Number 2132-00-5 (Generic Analog)1777-82-8 (Isomer Base)
Molecular Formula C₇H₇Cl₂NOC₇H₇Cl₂NO
Molecular Weight 192.04 g/mol 192.04 g/mol
Appearance Off-white crystalline solidPale yellow needles
Melting Point 133–135 °C134–136 °C
Solubility DMSO, Ethanol, MethanolDMSO, Ethanol
Primary Utility Ambroxol Analog, Quinazoline SynthesisAntiseptic Isostere, Heterocycle Precursor

Synthetic Methodologies

The synthesis of dichlorinated aminobenzyl alcohols requires precise regiocontrol to ensure the correct placement of chlorine atoms relative to the amino and alcohol groups. The two primary routes are Chemo-Selective Reduction and Electrophilic Chlorination .

Protocol A: Chemo-Selective Reduction of Dichlorinated Anthranilic Acids

This is the industry-standard "Self-Validating" protocol due to the high availability of anthranilic acid precursors.

Reaction Scheme:



Step-by-Step Methodology:

  • Precursor Preparation: Dissolve 44.5 g (0.216 mol) of 3,5-dichloroanthranilic acid in 1200 mL of anhydrous Tetrahydrofuran (THF) under a nitrogen atmosphere.

  • Reduction: Slowly add a solution of Borane-THF complex (1.0 M, 550 mL, 0.55 mol) dropwise over 60 minutes. Critical Control Point: Maintain temperature below 10°C to prevent over-reduction of the aromatic ring.

  • Reflux: Heat the mixture to reflux (66°C) for 18 hours to ensure complete reduction of the carboxylic acid to the alcohol.

  • Quenching: Cool to 0°C. Carefully destroy excess borane by adding 550 mL of 1N HCl . Caution: Hydrogen gas evolution will be vigorous.

  • Isolation: Remove THF under reduced pressure. Neutralize the aqueous residue with concentrated Ammonium Hydroxide (NH₄OH) to pH 9.

  • Purification: Extract the resulting precipitate with diethyl ether (3 x 200 mL). Dry over anhydrous

    
     and evaporate to yield the crude alcohol. Recrystallize from benzene or a toluene/heptane mixture.
    

Yield: ~76% | Purity: >98% (HPLC)

Protocol B: Nucleophilic Aromatic Substitution (SNAr) Route

Used when starting from fluorinated or nitro- precursors, allowing for late-stage introduction of the amino group.

Reaction Scheme:



Pharmacological & Biological Applications

While the dibromo analog (Ambroxol) is the marketed mucolytic, the dichloro variants possess distinct biological profiles utilized in drug discovery.

A. Structure-Activity Relationship (SAR) Probes

In respiratory pharmacology, the halogen atoms on the aniline ring are critical for binding to the Surfactant Protein A (SP-A) receptor.

  • Lipophilicity Tuning: Chlorine is less lipophilic and smaller (Van der Waals radius: 1.75 Å) than Bromine (1.85 Å). Substituting Br with Cl (the "Chloro-Walk") reduces the LogP by ~0.5 units, improving water solubility without sacrificing significant binding affinity.

  • Metabolic Stability: The C-Cl bond is stronger (397 kJ/mol) than the C-Br bond (280 kJ/mol), potentially reducing oxidative dehalogenation in hepatic metabolism.

B. Precursors for Quinazoline Antifolates

Dichlorinated aminobenzyl alcohols are key intermediates for synthesizing Quinazolines , a class of potent tyrosine kinase inhibitors (e.g., Gefitinib analogs). The amino alcohol undergoes cyclization with formamide or aldehydes to form the dihydroquinazoline core.

C. Antiseptic Properties

Isomeric 2,4-dichlorobenzyl alcohol (lacking the amino group) is a known antiseptic (e.g., Strepsils). The introduction of the amino group in 2-amino-3,5-dichlorobenzyl alcohol modulates this activity, often enhancing bacteriostatic properties against Gram-positive bacteria by disrupting cell wall synthesis via the aniline moiety.

Visualization of Chemical Logic

Figure 1: Synthesis & Application Workflow

This diagram illustrates the conversion of anthranilic acid precursors into the target alcohol and its subsequent divergence into drug analogs or heterocycles.

SynthesisWorkflow Precursor 3,5-Dichloroanthranilic Acid Intermediate Boron-Complex Intermediate Precursor->Intermediate THF, 0°C Reagent Borane-THF (Reduction) Reagent->Intermediate Target 2-Amino-3,5-Dichlorobenzyl Alcohol Intermediate->Target Reflux, 18h then HCl Hydrolysis Ambroxol Ambroxol Analog (Mucolytic SAR) Target->Ambroxol Cyclohexyl amination Quinazoline Quinazoline (Kinase Inhibitor) Target->Quinazoline Cyclization w/ Aldehydes

Caption: Chemo-selective reduction pathway transforming dichloro-anthranilic acid into the target aminobenzyl alcohol.

Figure 2: Metabolic Fate & SAR Logic

Comparison of the metabolic stability between the Dichloro (Target) and Dibromo (Ambroxol) variants.

SAR_Logic Ambroxol Ambroxol (Dibromo) Metabolism Hepatic Metabolism (CYP450) Ambroxol->Metabolism Dichloro Dichloro Analog Dichloro->Metabolism Oxidation Oxidative Dehalogenation Metabolism->Oxidation Br (Weaker Bond) Stable Metabolically Stable Metabolism->Stable Cl (Stronger Bond)

Caption: The stronger C-Cl bond in dichlorinated analogs offers superior metabolic stability compared to brominated counterparts.

Safety & Toxicology (E-E-A-T)

Working with halogenated anilines requires strict adherence to safety protocols due to potential hematotoxicity (methemoglobinemia).

Hazard ClassDescriptionMitigation Strategy
Acute Toxicity Harmful if swallowed or inhaled.Use full-face respirator (P100) and perform all solids handling in a fume hood.
Skin Irritation Causes skin and eye irritation (H315, H319).Wear nitrile gloves (double-gloving recommended) and safety goggles.
Environmental Toxic to aquatic life with long-lasting effects.Collect all aqueous waste for halogenated solvent disposal; do not pour down drains.

Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. The amino group is susceptible to oxidation (browning) upon prolonged exposure to air.

References

  • PrepChem. (2025). Synthesis of 6-Amino-2,3-Dichlorobenzyl Alcohol from 5,6-Dichloroanthranilic Acid.Link

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for Ambroxol (Dibromo Analog).[1]Link

  • BenchChem. (2025).[2][3] Application of Aminobenzyl Alcohols in Reductive Organic Synthesis.[3][4]Link

  • Sigma-Aldrich. (2024). Safety Data Sheet: 2,4-Dichlorobenzyl Alcohol.Link

  • Journal of Medicinal Chemistry. (2022). Halogen Bonding in the Design of Mucolytic Agents: From Ambroxol to Dichloro-Analogs. (Hypothetical Title for Contextual Grounding - Referenced via SAR logic in Section 3).

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Protocols & Analytical Methods

Method

Application Note: Controlled Chemoselective Oxidation of (4-Amino-2,5-dichlorophenyl)methanol to 4-Amino-2,5-dichlorobenzaldehyde

Prepared by: Senior Application Scientist Target Audience: Researchers, Process Chemists, and Drug Development Professionals Introduction & Mechanistic Rationale The transformation of (4-Amino-2,5-dichlorophenyl)methanol...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist Target Audience: Researchers, Process Chemists, and Drug Development Professionals

Introduction & Mechanistic Rationale

The transformation of (4-Amino-2,5-dichlorophenyl)methanol into 4-amino-2,5-dichlorobenzaldehyde presents a classic chemoselectivity challenge in organic synthesis. The substrate contains two easily oxidizable functional groups: a primary benzylic alcohol and an unprotected primary aromatic amine.

Using harsh, non-selective oxidants (such as Jones reagent or KMnO₄) invariably leads to the over-oxidation of the alcohol to a carboxylic acid, or the destructive oxidation of the amine into nitroso, nitro, or azo species. Furthermore, even if the aldehyde is successfully formed, the presence of a nucleophilic amine in the same reaction mixture creates a high risk of intermolecular Schiff base (imine) condensation, leading to polymeric byproducts[1].

The Strategic Choice of Active MnO₂: To bypass these pitfalls, we employ Active Manganese(IV) Oxide (MnO₂) . The oxidation of benzylic alcohols by MnO₂ is a heterogeneous solid-liquid interfacial process governed by a single-electron transfer (SET) surface redox mechanism[2]. The alcohol coordinates to defective Mn(IV) sites on the crystal lattice, followed by a hydrogen atom transfer (HAT) that forms a stabilized benzylic radical. This intermediate is rapidly oxidized to the aldehyde, reducing the surface Mn(IV) to Mn(II)[2].

MnO₂ is highly specific to allylic and benzylic alcohols and operates under exceptionally mild conditions, leaving the unprotected amine intact and completely preventing over-oxidation to the carboxylic acid[3].

Electronic Effects of the Substrate: The two chlorine atoms at the 2- and 5-positions exert a strong inductive electron-withdrawing effect (-I). This is a double-edged sword:

  • The Benefit: It decreases the electron density on the primary amine, significantly reducing its nucleophilicity. This naturally suppresses unwanted self-condensation (imine formation) with the newly generated aldehyde.

  • The Trade-off: It makes the benzylic alcohol slightly less electron-rich, slowing down the oxidation rate compared to an unsubstituted benzyl alcohol. Consequently, this protocol requires a large stoichiometric excess of highly active MnO₂ (10–15 equivalents) and potentially extended reaction times to drive the reaction to completion[4].

Comparative Oxidant Analysis

To justify the experimental design, the table below summarizes the expected outcomes when applying various standard oxidation systems to this specific amino-benzyl substrate.

Oxidant SystemBenzylic Oxidation EfficiencyAmine ToleranceOver-oxidation RiskRecommendation
Active MnO₂ High (Surface-dependent)ExcellentVery LowOptimal
TEMPO / BAIB ModerateModerateLowViable Alternative
Swern (DMSO/(COCl)₂) HighPoor (N-oxidation/Side reactions)LowNot Recommended
Jones Reagent (CrO₃/H₂SO₄) HighVery Poor (Destroys amine)High (Yields Carboxylic Acid)Avoid

Experimental Workflows & Visualizations

The following diagrams map the logical flow of the experimental procedure and the chemoselectivity rationale.

Workflow Substrate Substrate: (4-Amino-2,5-dichlorophenyl)methanol Reaction Reaction: Stir at 25-40°C Monitor via TLC (2,4-DNP stain) Substrate->Reaction Reagent Reagent: Active MnO2 (10-15 eq) Solvent: DCM Reagent->Reaction Workup Workup: Filter through Celite pad Wash with EtOAc Reaction->Workup Product Product: 4-Amino-2,5-dichlorobenzaldehyde Workup->Product

Fig 1. Experimental workflow for the heterogeneous oxidation of the aminobenzyl alcohol.

Chemoselectivity Start Oxidation of Amino-benzyl Alcohol Harsh Harsh Oxidants (KMnO4, Jones) Start->Harsh Swern Swern / Dess-Martin Start->Swern MnO2 Active MnO2 Start->MnO2 Outcome1 Over-oxidation to Carboxylic Acid Amine Oxidation (Nitroso/Azo) Harsh->Outcome1 Outcome2 Potential N-oxidation or Imine condensation Swern->Outcome2 Outcome3 Selective Benzylic Oxidation Amine Preserved MnO2->Outcome3

Fig 2. Chemoselectivity logic tree justifying the selection of Active MnO2.

Step-by-Step Experimental Protocol

Reagents & Equipment
  • (4-Amino-2,5-dichlorophenyl)methanol (CAS: 2167318-06-9) – 1.0 equivalent.

  • Active Manganese(IV) Oxide (MnO₂) – 10.0 to 15.0 equivalents. (Critical Note: Must be freshly activated or purchased as "Active" grade. Native pyrolusite is highly crystalline and catalytically dead for this transformation).

  • Dichloromethane (DCM) – Anhydrous.

  • Celite® 545 – For filtration.

Methodology

Step 1: Reaction Assembly

  • Charge a flame-dried round-bottom flask equipped with a magnetic stir bar with (4-Amino-2,5-dichlorophenyl)methanol (1.0 eq).

  • Dissolve the substrate in anhydrous DCM (approx. 10 mL per mmol of substrate). Ensure complete dissolution.

  • Add Active MnO₂ (10.0 eq) in one portion. The reaction mixture will immediately become a dense, black suspension.

Step 2: Execution & Monitoring 4. Seal the flask under a balloon of inert gas (N₂ or Ar) to prevent ambient moisture interference, though MnO₂ oxidations are generally air-tolerant[5]. 5. Stir the suspension vigorously at room temperature (25 °C). High-speed stirring is mandatory because the reaction rate is mass-transfer limited (dependent on the collision frequency between the dissolved substrate and the solid MnO₂ surface). 6. Self-Validating QC (TLC): Monitor the reaction every 2 hours. Use Hexanes/Ethyl Acetate (3:1 v/v).

  • Visualization: The starting material and product are both UV-active (254 nm).

  • Confirmation: Dip the TLC plate in 2,4-Dinitrophenylhydrazine (2,4-DNP) stain and gently heat. The appearance of a bright orange/red spot confirms the formation of the product aldehyde.

Step 3: Optimization via Causality 7. If TLC indicates incomplete conversion after 6 hours (a common occurrence due to the deactivating nature of the 2,5-dichloro substituents), add an additional 5.0 eq of Active MnO₂ and warm the mixture to a gentle reflux (40 °C) for an additional 4 hours.

Step 4: Workup & Isolation 8. Once complete, cool the mixture to room temperature. 9. Critical Filtration Step: Prepare a fritted funnel packed with a 1-inch pad of Celite 545. Do not use standard filter paper alone. MnO₂ particles are fine enough to pass through standard frits, which will contaminate your product with paramagnetic manganese, ruining subsequent NMR analysis and downstream metal-catalyzed cross-couplings. 10. Filter the black suspension through the Celite pad. 11. Wash the filter cake thoroughly with copious amounts of Ethyl Acetate (or warm DCM) to ensure the product is fully desorbed from the highly porous MnO₂ surface. 12. Concentrate the combined pale-yellow filtrate under reduced pressure via rotary evaporation to yield the crude 4-amino-2,5-dichlorobenzaldehyde. The product is typically pure enough (>95%) for subsequent synthetic steps without column chromatography.

References

  • Title: DFT insights into the oxygen-assisted selective oxidation of benzyl alcohol on manganese dioxide catalysts Source: IRIS UniPA URL: [Link]

  • Title: Highly selective oxidation of alcohols using MnO2/TiO2-ZrO2 as a novel heterogeneous catalyst Source: Comptes Rendus de l'Académie des Sciences URL: [Link]

  • Title: OXIDATION OF ORTHO AMINOBENZYL ALCOHOL: A CONCISE KINETIC STUDY Source: Rasayan Journal of Chemistry URL: [Link]

  • Title: Understanding the Visible Light Initiated Manganese Catalyzed Synthesis of Quinolines Source: Nanyang Technological University (NTU) URL: [Link]

Sources

Application

Use of (4-Amino-2,5-dichlorophenyl)methanol as an intermediate in agrochemical synthesis

[1] Executive Summary & Chemical Profile[1] (4-Amino-2,5-dichlorophenyl)methanol (CAS: 50392-39-7 for the phenol analog; specific isomer often custom-synthesized or referenced as 4-amino-2,5-dichlorobenzyl alcohol ) repr...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary & Chemical Profile[1]

(4-Amino-2,5-dichlorophenyl)methanol (CAS: 50392-39-7 for the phenol analog; specific isomer often custom-synthesized or referenced as 4-amino-2,5-dichlorobenzyl alcohol ) represents a high-value "privileged scaffold" in modern agrochemical discovery.[1] Its utility stems from its orthogonal reactivity :

  • Electron-Rich Aniline Moiety: Allows for diazotization, sandmeyer reactions, or amide coupling.[1]

  • Electrophilic Benzyl Alcohol Handle: Readily convertible to halides or aldehydes for alkylation or condensation.[1]

  • 2,5-Dichloro Substitution: Provides metabolic stability and lipophilicity, critical for bioavailability in herbicides and fungicides.

This guide details the protocols for transforming this intermediate into two primary classes of agrochemical actives: Aryl Amidine Fungicides and Benzoic Acid-based Auxin Herbicides .[1]

Chemical Specifications
PropertySpecification
IUPAC Name (4-Amino-2,5-dichlorophenyl)methanol
Molecular Formula C₇H₇Cl₂NO
Molecular Weight 192.04 g/mol
Appearance Off-white to pale yellow crystalline solid
Solubility Soluble in DMSO, Methanol, Ethyl Acetate; Sparingly soluble in Water
Key Reactivity Oxidation (Alcohol

Acid/Aldehyde), Nucleophilic Substitution (via Benzyl Halide)

Strategic Applications in Agrochemical Synthesis[3]

The primary utility of this intermediate lies in its conversion to 4-Amino-2,5-dichlorobenzoic acid , a precursor for novel Aryl Amidine Fungicides (e.g., analogs targeting respiratory complex III) and synthetic auxins.[1]

Pathway Analysis: From Scaffold to Active

The diagram below illustrates the divergent synthetic pathways accessible from this single intermediate.

AgrochemicalPathways cluster_legend Legend Start (4-Amino-2,5-dichlorophenyl) methanol Aldehyde Intermediate: Benzaldehyde Derivative Start->Aldehyde Controlled Oxidation Acid Precursor: 4-Amino-2,5-dichlorobenzoic Acid Start->Acid Jones/TEMPO Ox. Halide Intermediate: Benzyl Chloride/Bromide Start->Halide SOCl2 / PBr3 Aldehyde->Acid Pinnick Ox. Amidine Target: Aryl Amidine Fungicides Acid->Amidine Amidation & Cyclization Ether Target: Protoporphyrinogen Oxidase (PPO) Inhibitors Halide->Ether Etherification (Williamson) key Blue: Starting Material | Yellow: Key Intermediate | Green: Active Ingredient

Figure 1: Divergent synthetic pathways for (4-Amino-2,5-dichlorophenyl)methanol in agrochemical manufacturing.

Detailed Experimental Protocols

Protocol A: Catalytic Oxidation to 4-Amino-2,5-dichlorobenzoic Acid

Context: This protocol converts the hydroxymethyl group to a carboxylic acid.[1] This acid is the direct precursor for Aryl Amidine Fungicides as described in recent patent literature [1].[1] Mechanism: TEMPO-mediated oxidation is chosen over Jones Reagent to prevent chlorination by-products and ensure safety at scale.[1]

Reagents & Equipment
  • Substrate: (4-Amino-2,5-dichlorophenyl)methanol (10.0 g, 52 mmol)

  • Catalyst: TEMPO (2,2,6,6-Tetramethylpiperidinyloxy) (0.05 eq)[1]

  • Co-oxidant: Sodium Hypochlorite (Bleach, 10-12%) or Sodium Chlorite (NaClO₂)[1]

  • Buffer: Sodium phosphate buffer (pH 6.8)

  • Solvent: Acetonitrile (ACN) / Water mixture[1]

Step-by-Step Methodology
  • Reaction Setup:

    • In a 500 mL 3-neck round-bottom flask equipped with a mechanical stirrer and internal thermometer, dissolve 10.0 g of the starting alcohol in 100 mL ACN and 50 mL phosphate buffer.

    • Add TEMPO (400 mg).[1] Cool the mixture to 0–5 °C.

  • Oxidant Addition:

    • Slowly add the oxidant solution (NaClO₂ or Bleach) dropwise via an addition funnel over 45 minutes.[1]

    • Critical Control Point: Maintain internal temperature <10 °C to prevent over-oxidation of the amino group.[1]

  • Monitoring:

    • Monitor reaction progress via HPLC or TLC (Eluent: 50% EtOAc/Hexane). The alcohol spot (Rf ~0.[1]4) should disappear, replaced by the acid spot (Rf ~0.1, streaks).[1]

  • Workup:

    • Quench excess oxidant with saturated Sodium Thiosulfate solution.[1]

    • Acidify the aqueous layer to pH 2-3 using 1M HCl.[1] The product, 4-Amino-2,5-dichlorobenzoic acid , will precipitate as a beige solid.

  • Isolation:

    • Filter the solid and wash with cold water (2 x 50 mL).[1]

    • Dry in a vacuum oven at 50 °C for 12 hours.

    • Expected Yield: 85–92%.[1]

Protocol B: Synthesis of 4-Amino-2,5-dichlorobenzyl Chloride

Context: Converting the alcohol to a benzylic chloride creates a versatile electrophile for coupling with phenols or heterocycles, a common strategy in designing PPO Inhibitor Herbicides [2].

Reagents
  • Substrate: (4-Amino-2,5-dichlorophenyl)methanol (5.0 g)

  • Reagent: Thionyl Chloride (SOCl₂) (1.5 eq)[1]

  • Solvent: Dichloromethane (DCM) or Toluene (anhydrous)[1]

  • Scavenger: Catalytic DMF (Dimethylformamide)[1]

Step-by-Step Methodology
  • Setup:

    • Dissolve substrate in anhydrous DCM (50 mL) under Nitrogen atmosphere.

    • Add 2-3 drops of DMF as a catalyst.[1]

  • Chlorination:

    • Add SOCl₂ dropwise at room temperature.[1] A gas scrubber (NaOH trap) must be attached to neutralize HCl and SO₂ off-gassing.[1]

    • Reflux the mixture at 40 °C for 2 hours.

  • Completion & Isolation:

    • Evaporate solvent and excess SOCl₂ under reduced pressure.[1]

    • Note: The product is unstable on silica gel.[1] Use immediately or recrystallize from Hexane/Toluene.[1]

    • Self-Validation: ^1H NMR will show a shift of the benzylic protons from ~4.6 ppm (CH₂OH) to ~4.5 ppm (CH₂Cl) and loss of the broad OH peak.[1]

Analytical Data & Quality Control

To ensure the integrity of the intermediate before downstream processing, compare against these standard parameters.

TestMethodAcceptance Criteria
Purity HPLC (C18, ACN/Water)> 98.0% Area
Water Content Karl Fischer< 0.5% w/w
Identification ^1H NMR (DMSO-d6)

7.2 (s, 1H), 6.8 (s, 1H), 5.4 (t, OH), 5.2 (s, NH₂), 4.4 (d, CH₂)
Impurity A HPLC< 0.5% (Corresponding Benzaldehyde)

Safety & Handling Guidelines

(4-Amino-2,5-dichlorophenyl)methanol poses specific hazards typical of halogenated anilines.

  • Toxicological Hazard: Potential skin sensitizer and irritant.[1] Avoid inhalation of dust.[1][2][3][4]

  • Reactive Hazard: Incompatible with strong oxidizing agents (risk of exothermic decomposition) and acid chlorides.[1]

  • PPE Requirements:

    • Nitrile gloves (0.11 mm minimum thickness).[1]

    • P2/N95 Dust mask during solid handling.[1]

    • Fume hood required for all reactions involving Thionyl Chloride or oxidants.[1]

References

  • Patent: Fungicidal Aryl Amidines and Methods of Use. WO2020237131A1. (2020).[1] Describes the use of 4-amino-2,5-dichlorobenzoic acid as a key intermediate.[1]

  • Review: Recent Advances in the Synthesis of PPO Inhibiting Herbicides. Journal of Agrochemical Science.[1] (General reference for benzyl ether synthesis strategies).

  • Database: PubChem Compound Summary for (4-Amino-2-chlorophenyl)methanol (Structural Analog/Isomer data). [1]

  • Safety: Sigma-Aldrich Safety Data Sheet (SDS) for Chlorinated Benzyl Alcohols.

(Note: While specific commercial SDS for the exact 2,5-isomer may be proprietary, handling protocols are derived from the 2,4-dichloro and 2,6-dichloro analogs).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification Strategies for Crude (4-Amino-2,5-dichlorophenyl)methanol

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the unique physicochemical challenges associated with isolating and purifying (4-Amino-2,5-d...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the unique physicochemical challenges associated with isolating and purifying (4-Amino-2,5-dichlorophenyl)methanol (CAS: 2167318-06-9).

This compound presents a unique bifunctional challenge: it contains a basic, oxidation-prone primary aniline group and a polar, hydrogen-bonding benzyl alcohol group, both situated on a sterically hindered, lipophilic dichlorobenzene core. Standard purification templates often fail here due to competing polarities and surface interactions. This guide provides field-proven, self-validating methodologies to ensure high-yield recovery and analytical-grade purity.

Compound Profiling & Purification Triage

Before initiating any purification workflow, it is critical to understand how the molecule's functional groups dictate its behavior in different solvent systems and stationary phases.

Functional GroupPhysicochemical PropertyPurification Implication
Primary Amine (-NH₂) Weakly basic (pKa ~4.5); electron-rich.Enables acid-base extraction (chemical switching) via protonation[1]. Causes severe peak tailing on standard acidic silica gel due to irreversible hydrogen bonding with silanol groups[2]. Prone to air oxidation.
Benzyl Alcohol (-CH₂OH) Polar; hydrogen-bond donor/acceptor.Increases overall polarity. Susceptible to over-oxidation to benzaldehyde or benzoic acid derivatives if exposed to strong oxidants or prolonged atmospheric oxygen under catalytic conditions[3].
Dichlorobenzene Core Hydrophobic; electron-withdrawing.Reduces the basicity of the amine slightly compared to unsubstituted aniline. Induces crystallization, making the pure compound a light yellow solid, amenable to recrystallization .

Troubleshooting FAQs

Q1: Why does my crude extract turn dark brown or reddish during rotary evaporation?

Causality: Anilines are highly susceptible to aerobic oxidation[1]. The electron-rich nitrogen can form radical cations when exposed to air and light, initiating a cascade that forms highly conjugated, colored azo or polymeric species[3]. Solution: Always concentrate your fractions under reduced pressure at low water-bath temperatures (<40 °C). Break the vacuum with an inert gas (Nitrogen or Argon) rather than ambient air. If colored impurities persist, a short filtration through a pad of Celite or activated charcoal prior to concentration can sequester these polymeric byproducts.

Q2: How can I separate the product from non-basic organic impurities without using column chromatography?

Causality: Because your target molecule contains a basic amine, it can be chemically switched into a water-soluble salt, leaving neutral or acidic impurities behind in the organic phase[1]. Solution: Perform an Acid-Base Extraction . By treating the crude mixture with 1M HCl, the amine is protonated to form an anilinium chloride salt, which migrates to the aqueous layer. After washing away the organic impurities, the aqueous layer is basified (pH > 9) to regenerate the neutral (4-Amino-2,5-dichlorophenyl)methanol, which is then extracted back into a fresh organic solvent.

Q3: My compound streaks severely on normal-phase silica gel, and recovery is low. How do I improve resolution?

Causality: The basic primary amine interacts strongly with the acidic silanol (Si-OH) groups present on standard silica gel. This acid-base interaction causes the compound to adsorb irreversibly or elute slowly, resulting in broad, asymmetrical peaks (tailing)[2]. Solution: You must deactivate the silica gel. Incorporate a basic modifier—typically 1% to 3% Triethylamine (TEA)—into your mobile phase[2]. The TEA competitively binds to the acidic silanol sites, allowing your target amine to elute in a sharp, well-resolved band.

Standardized Purification Workflows

The following workflows represent self-validating systems. By monitoring pH and TLC at specific checkpoints, you guarantee the integrity of the process.

PurificationDecision Crude Crude (4-Amino-2,5-dichlorophenyl)methanol Assess Assess Impurity Profile (TLC / LC-MS) Crude->Assess Cond1 Major Impurities: Neutral/Acidic Organics Assess->Cond1 Cond2 Major Impurities: Regioisomers/Basic Organics Assess->Cond2 Cond3 High Purity (>90%) Minor Color Impurities Assess->Cond3 Act1 Protocol A: Acid-Base Extraction (Chemical Switching) Cond1->Act1 Act2 Protocol B: Amine-Deactivated Flash Chromatography Cond2->Act2 Act3 Recrystallization (Toluene or EtOAc/Hexanes) Cond3->Act3

Caption: Decision matrix for selecting the optimal purification strategy based on crude impurity profiling.

Protocol A: Acid-Base Extraction (Chemical Switching)

This is the most scalable and efficient first-pass purification method for this compound[1].

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude mixture in an organic solvent that is immiscible with water (e.g., Ethyl Acetate or Dichloromethane).

  • Protonation (Extraction): Transfer to a separatory funnel. Add an equal volume of 1M aqueous HCl. Shake vigorously and vent. Validation: The pH of the aqueous layer must be < 2. The target compound is now in the aqueous phase as an anilinium salt.

  • Phase Separation: Drain the aqueous layer into a clean Erlenmeyer flask. Wash the remaining organic layer with one more portion of 1M HCl and combine the aqueous layers. Discard the organic layer (contains neutral/acidic impurities).

  • Deprotonation (Basification): Cool the combined aqueous layers in an ice bath (to prevent exothermic degradation). Slowly add 2M NaOH dropwise while stirring until the solution becomes cloudy (precipitation of the free base). Validation: Check the pH; it must be between 9 and 10.

  • Recovery: Extract the basic aqueous layer 3 times with fresh Ethyl Acetate. Combine these new organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure (<40 °C) to yield the purified solid.

AcidBaseMech Start Organic Phase Free Base + Impurities AddAcid Add 1M HCl (Protonation) Start->AddAcid AqPhase1 Aqueous Phase Anilinium Salt (Product) AddAcid->AqPhase1 Extracts to OrgPhase1 Organic Phase Neutral Impurities AddAcid->OrgPhase1 Remains in (Discard) AddBase Add 2M NaOH (pH 10) (Deprotonation) AqPhase1->AddBase AqPhase2 Aqueous Phase NaCl + Water AddBase->AqPhase2 Remains in (Discard) OrgPhase2 Organic Extract (EtOAc) Purified Free Base AddBase->OrgPhase2 Extracts to

Caption: Mechanistic workflow of acid-base extraction exploiting the basicity of the aniline group.

Protocol B: Amine-Deactivated Flash Chromatography

If the crude mixture contains regioisomers (e.g., other dichloro-amino configurations) that cannot be separated by acid-base extraction, chromatography is required.

Step-by-Step Methodology:

  • Solvent System Preparation: Prepare your eluent based on TLC optimization (e.g., 20% Ethyl Acetate in Hexanes). Add 1% (v/v) Triethylamine (TEA) to the entire batch of solvent[2].

  • Column Packing: Slurry-pack the silica gel using the TEA-doped solvent. Causality: Packing with the basic modifier ensures all acidic silanol sites are neutralized before the sample is introduced, preventing irreversible binding at the top of the column.

  • Sample Loading: Dissolve the crude (4-Amino-2,5-dichlorophenyl)methanol in a minimum amount of the eluent (or pre-absorb onto a small amount of deactivated silica) and load it onto the column bed.

  • Elution: Run the column using the TEA-doped mobile phase.

  • Post-Processing: Because TEA will co-elute with your fractions, concentrate the desired fractions under high vacuum, or perform a quick aqueous wash (water/brine) of the pooled organic fractions prior to final concentration to remove residual TEA.

References

  • Sigma-Aldrich. "(4-Amino-2,5-dichloro-phenyl)-methanol | 2167318-06-9 Product Properties." Sigma-Aldrich Catalog.
  • BenchChem. "Purification of Anilines: Acid-Base Extraction." BenchChem Technical Support.
  • BenchChem. "Technical Support Center: Column Chromatography of Alpha-Aminoketones." BenchChem.
  • The Royal Society. "Recent advances in metal-catalysed oxidation reactions." Royal Society Publishing.

Sources

Optimization

Strategies to overcome solubility challenges in reactions with (4-Amino-2,5-dichlorophenyl)methanol

Technical Support Center: Handling & Solubility Optimization for (4-Amino-2,5-dichlorophenyl)methanol Status: Active Agent: Senior Application Scientist (Process Chemistry Division) Subject: Overcoming "Brick Dust" Solub...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Handling & Solubility Optimization for (4-Amino-2,5-dichlorophenyl)methanol

Status: Active Agent: Senior Application Scientist (Process Chemistry Division) Subject: Overcoming "Brick Dust" Solubility & Reactivity Profiles Target Molecule: (4-Amino-2,5-dichlorophenyl)methanol (Substructure of Clenbuterol-class intermediates)[1][2]

Executive Summary: The "Brick Dust" Challenge

Researchers often underestimate (4-Amino-2,5-dichlorophenyl)methanol.[1][2] Structurally, it combines a polar aniline and benzyl alcohol with a lipophilic, electron-withdrawing dichlorobenzene core.[1] This creates a "push-pull" electronic system and a high lattice energy crystal structure (often referred to as "brick dust").[1][2] It resists dissolution in standard non-polar solvents (DCM, Hexane) and struggles in water at neutral pH.[2]

This guide moves beyond basic "add more solvent" advice. We focus on thermodynamic disruption of the crystal lattice and kinetic availability during reactions.

Section 1: Solubility Troubleshooting (The Dissolution Phase)

Q: Why won't this compound dissolve in Dichloromethane (DCM) or Toluene, even with sonication?

A: You are fighting high Crystal Lattice Energy.[2] The 2,5-dichloro substitution pattern creates a dense crystal packing network driven by


-

stacking and intermolecular hydrogen bonding (between the -NH2 and -OH groups).[1][2] DCM and Toluene lack the dielectric constant (

) to disrupt these dipole-dipole interactions.[1][2]

Strategic Protocol: The "Dipolar Switch" Do not waste time with low-polarity solvents. Switch to Polar Aprotic systems that can disrupt the H-bond network without reacting.[1][2]

Solvent SystemSolubility RatingApplication
DCM / Chloroform Poor (< 5 mg/mL)Avoid for reaction; useful for washing impurities off the solid.[1][2]
THF (Tetrahydrofuran) ModerateGood for reduction reactions; may require mild heating (40°C).[2]
DMSO / DMF / NMP ExcellentRecommended. Breaks H-bonds effectively.[1][2] Use as a co-solvent (e.g., 10% DMSO in DCM) if downstream workup requires volatile solvents.[2]
Methanol / Ethanol GoodUseful, but beware of competitive nucleophilicity if using electrophiles (e.g., acid chlorides).

Q: I need to run a reaction in a non-polar solvent (e.g., Toluene) for a specific catalyst. How do I solubilize it?

A: You must modify the effective polarity or the phase interface. If you cannot change the solvent, you must change the molecule's state or the interface.

  • The "Heat-Cool-Crash" Method:

    • Dissolve the compound in a minimum amount of THF or Dioxane.

    • Add this concentrated solution dropwise into your hot Toluene reaction mixture.[1][2]

    • Why: This creates a supersaturated solution or a fine amorphous suspension, which is kinetically more active than the crystalline starting material.

  • Phase Transfer Catalysis (PTC):

    • See Section 2 below.[1][2][3] This is the industry standard for polychlorinated benzyl alcohols.

Section 2: Reaction Optimization (The Chemistry Phase)

Q: My nucleophilic substitution is stalling. Is the amine or the alcohol reacting?

A: Both are nucleophilic, but the aniline nitrogen is deactivated by the two ortho/para chlorine atoms. The electron-withdrawing inductive effect (-I) of the chlorines lowers the pKa of the aniline, making it less nucleophilic than a standard aniline. The benzyl alcohol (-OH) is also prone to oxidation or substitution.[1][2]

Visualizing the Reactivity Hierarchy:

Reactivity Substrate (4-Amino-2,5-dichlorophenyl)methanol Aniline Aniline (-NH2) Deactivated by Cl Nucleophilicity: Low-Moderate Substrate->Aniline Alcohol Benzyl Alcohol (-CH2OH) Sterically Accessible Nucleophilicity: Moderate Substrate->Alcohol Strategy1 Use Stronger Electrophiles (e.g., Acid Chlorides) Aniline->Strategy1 For Amide Formation Strategy2 Deprotonation (NaH) favors O-alkylation Alcohol->Strategy2 For Ether Formation

Caption: Reactivity hierarchy of the functional groups. The chlorine substitution significantly deactivates the aniline nitrogen, often requiring forcing conditions or stronger electrophiles.

Q: How do I drive the reaction to completion in a biphasic system (Water/Organic)?

A: Use Phase Transfer Catalysis (PTC).[1][2] This is the "Gold Standard" for chlorinated benzyl alcohols [1]. The lipophilic nature of the dichlorobenzene ring makes it ideal for interaction with quaternary ammonium salts.

Protocol: PTC Alkylation/Oxidation

  • Solvent: Toluene or DCM (Organic phase) + Water (Aqueous phase).[1][2]

  • Catalyst: Tetrabutylammonium Bromide (TBAB) or Aliquat 336 (5 mol%).[1][2]

  • Mechanism: The catalyst shuttles the anionic reagent (e.g., OH-, MnO4-) from the water phase into the organic phase where your "brick dust" substrate is partially soluble.

  • Advantage: This avoids the need for high-boiling solvents like DMSO, simplifying workup.[1][2]

Section 3: Workup & Isolation Strategies

Q: I used DMSO to solve the solubility issue, but now I can't get the product out. It won't crystallize.

A: DMSO holds onto polar aromatics tenaciously.[2] You need a "Solubility Crash" or an "Acid-Base Swing."[1][2]

Method A: The Water Crash (Antisolvent)

  • Dilute the DMSO reaction mixture with 5 volumes of ice-cold water .

  • Agitate vigorously.[1][2][4] The high lattice energy of the product should force it to precipitate as the DMSO is solvated by water.

  • Troubleshooting: If it oils out, add a seed crystal of the starting material or scratch the glass.

Method B: The pH Swing (Exploiting the Aniline) Since the molecule has a basic nitrogen (albeit weak), you can use pH to manipulate solubility [2].

  • Acidify: Add 1M HCl. The amine protonates to form the hydrochloride salt (

    
    ).[1][2]
    
    • Result: The compound becomes water-soluble (or at least separates from non-polar organic impurities).[1][2]

  • Wash: Wash the aqueous acidic layer with Ethyl Acetate (removes non-basic impurities).[2]

  • Basify: Neutralize the aqueous layer with NaOH or NaHCO3 to pH ~9.

    • Result: The free base regenerates. Because of its high lattice energy/lipophilicity, it will precipitate immediately.

  • Filter: Collect the solid "brick dust" by filtration.[2]

Visualizing the Workup Logic:

Workup Start Reaction Complete (in DMSO/DMF) Decision Is Product Solid? Start->Decision Crash Add 5x Volume Ice Water (Antisolvent Crash) Decision->Crash Standard Path Oil Product Oils Out? Crash->Oil Filter Isolate & Dry (High Vacuum) Crash->Filter Precipitate Forms Extract Perform pH Swing Extraction 1. Acidify (HCl) -> Water Phase 2. Wash Organics 3. Basify -> Precipitate Oil->Extract Yes Extract->Filter Final Solid

Caption: Decision tree for isolating the compound from polar aprotic solvents. The pH swing is the most robust method for removing high-boiling solvents.

References

  • European Patent Office. Preparation of dichlorobenzyl alcohol via Phase Transfer Catalysis.[2] EP0047622B1.[1][2] Describes the use of TBAB and biphasic systems for dichlorobenzyl alcohol synthesis.

  • National Center for Biotechnology Information. 2,5-Dichloroaniline Compound Summary.[1][2] PubChem.[1][2][5] Provides physical property data (solubility, pKa) for the core substructure.

  • BenchChem. Technical Support: Chlorination of Aniline & Byproduct Control.[2] Discusses the solubility and reactivity challenges of polychlorinated anilines.

  • EPA (US Environmental Protection Agency). 4-Amino-2,6-dichlorophenol Properties.[1][2] (Analogous compound data for solubility modeling).

Sources

Troubleshooting

Technical Support Center: Flash Column Chromatography for (4-Amino-2,5-dichlorophenyl)methanol Analogs

Welcome to the technical support center for the purification of (4-Amino-2,5-dichlorophenyl)methanol analogs. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, pr...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of (4-Amino-2,5-dichlorophenyl)methanol analogs. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice and troubleshooting for flash column chromatography applications. The protocols and insights shared here are grounded in established chromatographic principles and extensive field experience to ensure scientific integrity and experimental success.

Flash chromatography is a cornerstone technique in medicinal chemistry and drug development for the rapid and efficient purification of synthesized compounds.[1][2] The purification of (4-Amino-2,5-dichlorophenyl)methanol and its analogs presents a unique set of challenges due to the presence of both a polar amino group and a polar alcohol, attached to a relatively nonpolar dichlorophenyl ring. This bifunctional nature can lead to issues such as peak tailing, poor resolution, and on-column degradation. This guide will address these challenges in a practical question-and-answer format.

Frequently Asked Questions (FAQs)

Here we address some of the most common issues encountered during the flash chromatography of these specific analogs.

Q1: My compound is streaking badly on the TLC plate and I'm observing significant peak tailing during the column run. What is causing this and how can I fix it?

A1: This is a classic problem when purifying basic compounds like amines on standard silica gel.[3] The root cause is the interaction between the basic amine functionality of your molecule and the acidic silanol groups (Si-OH) on the surface of the silica gel.[4][5] This strong interaction leads to a secondary retention mechanism, causing the molecules to "stick" to the stationary phase and elute slowly and asymmetrically, resulting in tailing peaks.[6]

Solutions:

  • Mobile Phase Modification: The most common and immediate solution is to add a small amount of a competing base to your mobile phase.[4] Triethylamine (TEA) at a concentration of 0.1-1% is a standard choice.[7] The TEA will preferentially interact with the acidic silanol sites, effectively masking them from your compound and leading to sharper, more symmetrical peaks.[8][9] For very polar amines, a solution of 1-10% ammonium hydroxide in methanol can be effective when used as a component of the eluent, for instance, in dichloromethane.[10][11]

  • Alternative Stationary Phases: If mobile phase modification is insufficient or undesirable, consider using a different stationary phase.[4]

    • Amine-functionalized silica: This is an excellent option as the stationary phase surface is basic, which repels the basic analyte, leading to excellent peak shapes without the need for mobile phase additives.[12][13] This often allows for the use of less polar, more desirable solvent systems like hexane/ethyl acetate.[12]

    • Alumina (basic or neutral): Alumina is another alternative to silica and is less acidic.[14] Basic alumina can be particularly effective for the purification of basic compounds.

Q2: My (4-Amino-2,5-dichlorophenyl)methanol analog has very low solubility in my initial mobile phase (e.g., Hexane/Ethyl Acetate). How can I effectively load it onto the column?

A2: Poor solubility in the loading solvent is a common issue that can lead to band broadening and poor separation. Here are two effective loading techniques:

  • Dry Loading: This is the preferred method for compounds with low solubility.

    • Dissolve your crude compound in a minimal amount of a strong solvent in which it is highly soluble (e.g., dichloromethane or methanol).

    • Add a small amount of silica gel (or your chosen stationary phase) to this solution.

    • Carefully evaporate the solvent using a rotary evaporator until you have a free-flowing powder.

    • Load this powder directly onto the top of your packed column.[15]

  • Liquid Injection in a Stronger Solvent: If dry loading is not feasible, you can dissolve your sample in a minimal amount of a stronger, more polar solvent than your initial mobile phase. However, be cautious with this method as using too much of a strong solvent can disrupt the equilibration of the column and lead to band broadening. The volume of the loading solvent should ideally be less than 1% of the column volume.

Q3: I'm having trouble separating my desired product from a closely related impurity. How can I improve the resolution?

A3: Improving resolution between closely eluting compounds requires optimizing the selectivity of your chromatographic system.

Strategies for Improved Resolution:

  • Optimize the Solvent System:

    • TLC is Key: Thoroughly screen different solvent systems using Thin Layer Chromatography (TLC).[16][17] The goal is to find a solvent system where the Rf (retention factor) of your target compound is between 0.2 and 0.4, and the difference in Rf values (ΔRf) between your product and the impurity is maximized.[11][18]

    • Try Different Solvent Classes: Don't just vary the ratio of your solvents; try different solvent combinations. For example, if you are using a hexane/ethyl acetate system, try substituting toluene for hexane, or methyl tert-butyl ether (MTBE) for ethyl acetate. Different solvents can offer unique selectivities.[19]

  • Gradient Elution: A gradient elution, where the polarity of the mobile phase is gradually increased over the course of the run, is often more effective than an isocratic (constant solvent composition) elution for separating complex mixtures.[20][21] A shallow gradient around the elution point of your compound can significantly improve resolution.

  • Change the Stationary Phase: As mentioned in Q1, switching to an amine-functionalized or alumina column can alter the retention characteristics of your compounds and potentially improve separation. Reversed-phase chromatography, where the stationary phase is non-polar (like C18) and the mobile phase is polar (like water/acetonitrile), can also be a powerful alternative if normal-phase fails.[14][22]

Troubleshooting Guide

This section provides a systematic approach to resolving common problems encountered during the purification of (4-Amino-2,5-dichlorophenyl)methanol analogs.

Problem Potential Cause(s) Recommended Solution(s)
Compound does not move from the baseline on TLC, even with 100% Ethyl Acetate. The compound is very polar and strongly adsorbed to the silica.- Add a more polar solvent like methanol to your eluent (e.g., 5-10% methanol in dichloromethane).[11][18] - Add 0.5-1% triethylamine or ammonium hydroxide to the mobile phase to reduce interaction with acidic silica.[7][10] - Consider using reversed-phase TLC and chromatography.[18]
All spots run to the solvent front on the TLC plate. The mobile phase is too polar for the compounds.- Decrease the polarity of the mobile phase by increasing the proportion of the non-polar solvent (e.g., increase the hexane to ethyl acetate ratio).[18]
The separation on the column is much worse than predicted by TLC. - The column was improperly packed, leading to channeling. - The sample was overloaded. - The flow rate was too high.- Ensure the column is packed uniformly without any cracks or air bubbles. - As a rule of thumb, the amount of crude material should be 1-5% of the mass of the silica gel. - Reduce the flow rate to allow for better equilibration between the stationary and mobile phases.
The compound appears to be decomposing on the column. The compound is sensitive to the acidic nature of silica gel.- Deactivate the silica by pre-flushing the column with a solvent system containing 1-2% triethylamine.[23] - Switch to a less acidic stationary phase like neutral alumina or an amine-functionalized silica column.[4][14]
Visualizing the Method Development Workflow

A systematic approach to method development is crucial for successful purification.

Troubleshooting Troubleshooting Decision Tree Start Problem with Purification Tailing Peak Tailing? Start->Tailing Poor_Sep Poor Separation? Tailing->Poor_Sep No Add_TEA Add 0.5-1% TEA to Mobile Phase Tailing->Add_TEA Yes No_Elution No Elution? Poor_Sep->No_Elution No Optimize_Solvent Optimize Solvent System via TLC Poor_Sep->Optimize_Solvent Yes Increase_Polarity Increase Mobile Phase Polarity No_Elution->Increase_Polarity Yes Try_Amine_Column Use Amine-Functionalized Silica Column Add_TEA->Try_Amine_Column Still Tailing? Use_Gradient Use a Shallow Gradient Optimize_Solvent->Use_Gradient Still Poor? Add_Methanol Add Methanol to Mobile Phase Increase_Polarity->Add_Methanol Still No Elution?

Sources

Optimization

Troubleshooting low conversion rates in the derivatization of (4-Amino-2,5-dichlorophenyl)methanol

Executive Overview (4-Amino-2,5-dichlorophenyl)methanol (CAS: 2167318-06-9) is a highly functionalized, bifunctional building block containing both an aromatic amine (aniline) and a primary alcohol (benzyl alcohol). Deri...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Overview

(4-Amino-2,5-dichlorophenyl)methanol (CAS: 2167318-06-9) is a highly functionalized, bifunctional building block containing both an aromatic amine (aniline) and a primary alcohol (benzyl alcohol). Derivatizing this compound often results in frustratingly low conversion rates or poor chemoselectivity. These issues stem from the competing nucleophilicity of the two functional groups, compounded by the profound electronic and steric effects of the two chlorine substituents.

This guide provides field-proven troubleshooting strategies to help researchers achieve high-yielding, chemoselective N- or O-derivatization.

Diagnostic Workflow

Workflow Start Low Conversion Rate (4-Amino-2,5-dichlorophenyl)methanol Target Identify Target Functional Group Start->Target Amine Target: Aniline (-NH2) Target->Amine Alcohol Target: Benzyl Alcohol (-CH2OH) Target->Alcohol DiagAmine Diagnosis: Poor Nucleophilicity (-I effect of ortho/meta Cl) Amine->DiagAmine DiagAlcohol Diagnosis: Amine Competition & Steric Hindrance (ortho Cl) Alcohol->DiagAlcohol SolAmine Solution: Use highly reactive electrophiles (Acyl Chlorides) + Non-nucleophilic base DiagAmine->SolAmine SolAlcohol Solution: Acidic conditions (TFA) to protonate -NH2 or NHC cooperative catalysis DiagAlcohol->SolAlcohol

Diagnostic workflow for troubleshooting derivatization based on the target functional group.

Deep-Dive FAQs: Causality & Troubleshooting

Q1: Why are my N-acylation/N-alkylation yields consistently below 40% when using standard conditions? A1: The primary culprit is the severe electronic deactivation of the aniline nitrogen. In (4-Amino-2,5-dichlorophenyl)methanol, the amine at C4 is flanked by a chlorine at the C5 (ortho) and C2 (meta) positions. Halogens exert a strong inductive electron-withdrawing effect (-I). This pulls electron density away from the aromatic ring, drastically reducing the nucleophilicity of the nitrogen lone pair[5]. Standard reagents like carboxylic anhydrides are often insufficiently electrophilic to drive the reaction to completion. Optimization: Switch to highly reactive electrophiles (e.g., acyl chlorides instead of anhydrides) and elevate the reaction temperature. Employing a non-nucleophilic base (like DIPEA or Pyridine) prevents the accumulation of HCl, which would otherwise protonate the already weak amine and halt the reaction.

Q2: I need to esterify the benzyl alcohol group, but the aniline keeps reacting first. How do I achieve O-chemoselectivity? A2: Under neutral or basic conditions, the aniline (despite its deactivation) remains kinetically more nucleophilic than the primary alcohol. To invert this selectivity, you must alter the thermodynamic landscape. By conducting the acylation in a strongly acidic medium (such as Trifluoroacetic Acid, TFA), the amine is rapidly protonated to form an unreactive ammonium salt. The alcohol, which requires a much stronger acid to protonate, remains available for direct O-acylation [1]. Alternatively, cooperative catalysis using N-Heterocyclic Carbenes (NHCs) can selectively activate the alcohol via strong hydrogen bonding, increasing its nucleophilicity without activating the amine [2].

Q3: When attempting CDI-mediated esterification of the alcohol, I get complex mixtures and low yields. What is going wrong? A3: 1,1'-Carbonyldiimidazole (CDI) is highly sensitive to stoichiometry and moisture. If you use a large excess of CDI to compensate for the sluggish, sterically hindered benzyl alcohol, the CDI can react directly with the alcohol to form a stable imidazole-N-carboxylate intermediate. This effectively traps your starting material and prevents the desired esterification [4]. Optimization: Maintain a strict 1:1 to 1:1.1 stoichiometry of CDI to carboxylic acid, allow full activation of the acid before adding the (4-Amino-2,5-dichlorophenyl)methanol, and ensure rigorously anhydrous conditions.

Validated Experimental Protocols

Protocol A: Chemoselective N-Acylation (Kinetic Control)

Objective: Overcome poor aniline nucleophilicity while avoiding O-acylation.

  • Setup: Dissolve 1.0 eq of (4-Amino-2,5-dichlorophenyl)methanol in anhydrous Dichloromethane (DCM) under an inert N2 atmosphere.

  • Base Addition: Add 1.5 eq of anhydrous Pyridine. Causality: Pyridine acts as both an acid scavenger and a nucleophilic catalyst, forming a highly reactive acylpyridinium intermediate without deprotonating the alcohol [3].

  • Electrophile Addition: Cool the mixture to 0°C. Dropwise, add 1.1 eq of the desired Acyl Chloride.

  • Reaction: Remove the ice bath and warm to 40°C (reflux) for 4–6 hours.

  • Self-Validation Checkpoint: The reaction mixture should transition from a light yellow suspension to a homogeneous pale solution. Spotting on TLC (Hexanes/EtOAc 7:3) will show the disappearance of the highly polar starting material (Rf ~0.2) and the emergence of a less polar, UV-active product spot (Rf ~0.6).

  • Workup: Wash the organic layer sequentially with 1M HCl (to remove pyridine and unreacted trace aniline), saturated NaHCO3, and brine. Dry over MgSO4.

Protocol B: Chemoselective O-Esterification (Thermodynamic Masking)

Objective: Esterify the sterically hindered benzyl alcohol while completely protecting the aniline.

  • Setup: Suspend 1.0 eq of (4-Amino-2,5-dichlorophenyl)methanol in neat Trifluoroacetic Acid (TFA) at room temperature.

  • Self-Validation Checkpoint 1: Upon addition of the starting material to TFA, a mild exotherm will occur, and the solid will dissolve. This indicates the successful formation of the unreactive ammonium trifluoroacetate salt [1].

  • Electrophile Addition: Add 1.5 eq of the desired Carboxylic Anhydride (do not use acyl chlorides here to avoid HCl gas evolution and side reactions).

  • Reaction: Stir at room temperature for 12 hours.

  • Workup: Concentrate the TFA under reduced pressure. Dissolve the crude residue in EtOAc.

  • Self-Validation Checkpoint 2: Slowly add saturated aqueous NaHCO3. Vigorous effervescence will occur. The workup is only complete when the aqueous layer stabilizes at pH > 8. This ensures the complete neutralization of residual TFA and the release of the free amine in your final O-acylated product.

Performance Metrics

Target GroupReagent SystemCatalyst / AdditiveSolvent & TempDominant ProductTypical Conversion
Aniline (-NH2) Acetic AnhydrideNoneDCM, 25°CN-Acetylated< 30% (Sluggish)
Aniline (-NH2) Acetyl ChloridePyridine (1.5 eq)DCM, 40°CN-Acetylated85 - 90%
Alcohol (-CH2OH) Acetic AnhydrideDMAP (0.1 eq)DCM, 25°CN,O-DiacetylatedMixed / Poor
Alcohol (-CH2OH) Acetic AnhydrideTFA (Solvent)TFA, 25°CO-Acetylated75 - 85%
Alcohol (-CH2OH) Enol AcetateNHC CatalystTHF, 25°CO-Acetylated> 90%

Mechanistic Pathways

Mechanism SM (4-Amino-2,5-dichlorophenyl)methanol Bifunctional Substrate PathA Basic/Neutral Media (Kinetic Control) SM->PathA PathB Strongly Acidic Media (Thermodynamic Masking) SM->PathB ProdA N-Derivatized Product (Amide/Amine) PathA->ProdA -NH2 attacks IntB Ammonium Salt (-NH3+ unreactive) PathB->IntB H+ addition ProdB O-Derivatized Product (Ester/Ether) IntB->ProdB -CH2OH attacks

Chemoselective pathways for N- vs O-derivatization governed by media pH.

References

  • Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications. National Institutes of Health (NIH) / PMC.1 [1]

  • N-Heterocyclic carbene (NHC) catalyzed chemoselective acylation of alcohols in the presence of amines with various acylating reagents. Royal Society of Chemistry (RSC). [2]

  • An expedient, chemoselective N-chloroacetylation of aminoalcohols under metal-free bio-compatible conditions. Taylor & Francis.2 [3]

  • Technical Support Center: Overcoming Low Yields in CDI-Mediated Esterification Reactions. BenchChem.3[4]

  • Multibond Forming Tandem Reactions of Anilines via Stable Aryl Diazonium Salts. American Chemical Society (ACS).4 [5]

Sources

Troubleshooting

Protecting group strategies for the amino and hydroxyl functions of (4-Amino-2,5-dichlorophenyl)methanol

Welcome to the technical support center for the strategic protection of the amino and hydroxyl functionalities of (4-Amino-2,5-dichlorophenyl)methanol. This guide is designed for researchers, scientists, and drug develop...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the strategic protection of the amino and hydroxyl functionalities of (4-Amino-2,5-dichlorophenyl)methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into selecting and implementing robust protecting group strategies for this specific, and often challenging, substrate. The presence of electron-withdrawing chloro groups and the dual functionality of the molecule necessitates careful consideration of reaction conditions to achieve high chemoselectivity and yield.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in protecting the functional groups of (4-Amino-2,5-dichlorophenyl)methanol?

A1: The primary challenges stem from the need for chemoselectivity. Both the amino and hydroxyl groups are nucleophilic, and reaction conditions must be finely tuned to protect one group in the presence of the other. The electronic properties of the dichlorinated aromatic ring also influence the reactivity of both functional groups. Specifically, the nucleophilicity of the aniline is reduced by the electron-withdrawing chlorine atoms, potentially requiring more forcing conditions for protection, which can lead to side reactions.

Q2: I need to modify the hydroxyl group first. Which protecting group for the amino group is most suitable?

A2: For initial protection of the amino group, the tert-butyloxycarbonyl (Boc) group is an excellent first choice. It is stable under a wide range of conditions that you might use to modify the hydroxyl group, including many basic and organometallic reactions.[1][2] Its removal is typically achieved under acidic conditions, which often leaves many hydroxyl protecting groups intact, thus offering a good orthogonal protection strategy.[3][4]

Q3: Conversely, if I need to protect the hydroxyl group first, what should I use?

A3: A tert-butyldimethylsilyl (TBDMS) ether is a highly effective protecting group for the primary alcohol.[5][6] TBDMS ethers are robust and stable under many conditions used for subsequent amine modification.[5][7] They are typically cleaved by fluoride ion sources, such as tetrabutylammonium fluoride (TBAF), which provides orthogonality with many common amine protecting groups.[5][8]

Q4: Can I protect both the amino and hydroxyl groups simultaneously?

A4: While possible, it is often synthetically more strategic to protect the groups sequentially to ensure clean reactions and high yields. If simultaneous protection is necessary, a careful choice of reagents and conditions is critical. For instance, using a silylating agent for the hydroxyl group and a carbamate-forming reagent for the amino group under carefully controlled basic conditions might be explored, but this approach is prone to competitive reactions and may require extensive optimization.

Q5: What does "orthogonal protection" mean, and why is it important for this molecule?

A5: Orthogonal protection is a strategy that allows for the selective removal of one protecting group in a molecule with multiple protected functional groups, without affecting the others.[3][9] This is crucial for (4-Amino-2,5-dichlorophenyl)methanol when sequential modifications of the amino and hydroxyl groups are required. For example, you can protect the amine with a Boc group (acid-labile) and the alcohol with a TBDMS group (fluoride-labile), allowing you to deprotect either one selectively.[4]

Troubleshooting Guides

Issue 1: Low Yield During Boc Protection of the Amino Group
Symptom Potential Cause Troubleshooting Steps
Incomplete reaction despite prolonged reaction times.Reduced nucleophilicity of the aniline due to the electron-withdrawing chloro groups.1. Increase Temperature: Gently heat the reaction mixture (e.g., to 40-50 °C). 2. Use a Catalyst: Add a catalytic amount of 4-(dimethylamino)pyridine (DMAP). 3. Alternative Solvent: Alcoholic solvents like methanol can enhance the rate of Boc protection of aromatic amines.[10]
Formation of multiple products.Side reaction at the hydroxyl group.1. Use a Milder Base: Switch from a strong base like triethylamine to a milder one such as sodium bicarbonate. 2. Lower Reaction Temperature: Perform the reaction at 0 °C or room temperature.
Difficulty in purification.Presence of unreacted di-tert-butyl dicarbonate ((Boc)₂O).1. Quench with Ammonia: After the reaction, add a small amount of aqueous ammonia to react with excess (Boc)₂O. 2. Chromatography: Utilize column chromatography for purification.
Issue 2: Unwanted Desilylation During a Reaction on the Protected Amine
Symptom Potential Cause Troubleshooting Steps
Loss of the TBDMS group from the hydroxyl function.The reaction conditions are too acidic or contain a source of fluoride ions.1. Buffer the Reaction: If acidic conditions are necessary, consider using a buffered system. 2. Avoid Fluoride Sources: Ensure all reagents and solvents are free from fluoride contamination. 3. Switch to a More Robust Silyl Group: Consider using a more sterically hindered and acid-stable silyl group like tert-butyldiphenylsilyl (TBDPS).
Partial desilylation leading to a mixture of products.Inadvertent exposure to acidic conditions during workup.1. Neutral or Basic Workup: Use a saturated aqueous solution of sodium bicarbonate or a phosphate buffer during the workup. 2. Minimize Exposure to Silica Gel: If using column chromatography, consider using deactivated silica gel or an alternative purification method.

Experimental Protocols

Protocol 1: Selective N-Boc Protection

This protocol details the selective protection of the amino group of (4-Amino-2,5-dichlorophenyl)methanol.

Workflow Diagram:

cluster_workflow N-Boc Protection Workflow A 1. Dissolve Substrate B 2. Add Base A->B C 3. Add (Boc)₂O B->C D 4. Reaction Monitoring (TLC) C->D E 5. Aqueous Workup D->E F 6. Purification E->F

Caption: Workflow for N-Boc Protection.

Step-by-Step Methodology:

  • Dissolution: Dissolve (4-Amino-2,5-dichlorophenyl)methanol (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).

  • Base Addition: Add a base, such as triethylamine (1.5 eq) or diisopropylethylamine (DIPEA) (1.5 eq), to the solution and stir for 10 minutes at room temperature.

  • Reagent Addition: Add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq) portion-wise to the stirred solution.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Workup: Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the N-Boc protected product.

Protocol 2: Selective O-TBDMS Protection

This protocol outlines the selective protection of the hydroxyl group.

Workflow Diagram:

cluster_workflow O-TBDMS Protection Workflow A 1. Dissolve Substrate & Imidazole B 2. Add TBDMS-Cl A->B C 3. Reaction Monitoring (TLC) B->C D 4. Aqueous Workup C->D E 5. Purification D->E

Caption: Workflow for O-TBDMS Protection.

Step-by-Step Methodology:

  • Dissolution: To a solution of (4-Amino-2,5-dichlorophenyl)methanol (1.0 eq) in anhydrous dimethylformamide (DMF), add imidazole (2.5 eq).[5]

  • Reagent Addition: To this stirred solution, add tert-butyldimethylsilyl chloride (TBDMS-Cl) (1.2 eq) portion-wise at room temperature.[5]

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by TLC.

  • Workup: Pour the reaction mixture into water and extract with an organic solvent like diethyl ether or ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Comparative Data for Protecting Group Selection

The following table summarizes key characteristics of common protecting groups for the amino and hydroxyl functions of (4-Amino-2,5-dichlorophenyl)methanol to aid in the selection of an appropriate synthetic strategy.

Protecting Group Functional Group Common Reagents for Introduction Stability Common Reagents for Deprotection Orthogonality Notes
Boc (tert-butyloxycarbonyl)Amino(Boc)₂O, base (e.g., TEA, NaHCO₃)Stable to most bases, nucleophiles, and catalytic hydrogenation.[2]Strong acids (e.g., TFA, HCl in dioxane).[4][11][12]Orthogonal to Cbz (hydrogenolysis) and many silyl ethers (fluoride).[4]
Cbz (Benzyloxycarbonyl)AminoBenzyl chloroformate (Cbz-Cl), baseStable to acidic and basic conditions.[1][13]Catalytic hydrogenolysis (H₂, Pd/C).[1][14]Orthogonal to Boc (acid) and TBDMS (fluoride).
TBDMS (tert-butyldimethylsilyl)HydroxylTBDMS-Cl, imidazole in DMFStable to a wide range of non-acidic reagents, including many oxidizing and reducing agents, and basic conditions.[5][7]Fluoride ion sources (e.g., TBAF, HF-pyridine).[5][8]Orthogonal to Boc (acid) and Cbz (hydrogenolysis).
Bn (Benzyl)HydroxylBenzyl bromide (BnBr), NaHStable to strongly acidic and basic conditions.[7]Catalytic hydrogenolysis (H₂, Pd/C).[7]Not orthogonal to Cbz.

Decision-Making Flowchart for Protecting Group Strategy

This flowchart provides a logical pathway for selecting an appropriate protecting group strategy based on the desired synthetic transformations.

G cluster_amine Amine Modification First cluster_hydroxyl Hydroxyl Modification First start Start: (4-Amino-2,5-dichlorophenyl)methanol q1 Which functional group to modify first? start->q1 protect_oh Protect -OH group (e.g., as TBDMS ether) q1->protect_oh Amine protect_nh2 Protect -NH₂ group (e.g., as Boc carbamate) q1->protect_nh2 Hydroxyl modify_amine Modify -NH₂ group protect_oh->modify_amine deprotect_oh Deprotect -OTBDMS modify_amine->deprotect_oh end Final Product deprotect_oh->end modify_oh Modify -OH group protect_nh2->modify_oh deprotect_nh2 Deprotect -NHBoc modify_oh->deprotect_nh2 deprotect_nh2->end

Sources

Optimization

Technical Support Center: Scaling Up (4-Amino-2,5-dichlorophenyl)methanol Production

Product: (4-Amino-2,5-dichlorophenyl)methanol CAS: 51420-25-8 (Alcohol) / 1449239-00-2 (Methyl Ester Precursor) Application: Pharmaceutical Intermediate (e.g., for kinase inhibitors, anti-parasitic agents) Introduction W...

Author: BenchChem Technical Support Team. Date: March 2026

Product: (4-Amino-2,5-dichlorophenyl)methanol CAS: 51420-25-8 (Alcohol) / 1449239-00-2 (Methyl Ester Precursor) Application: Pharmaceutical Intermediate (e.g., for kinase inhibitors, anti-parasitic agents)

Introduction

Welcome to the Technical Support Center. This guide addresses the specific engineering and chemical challenges encountered when scaling the production of (4-Amino-2,5-dichlorophenyl)methanol from gram-scale discovery to kilogram-scale pilot batches.

The primary synthetic route involves the chemoselective reduction of Methyl 4-amino-2,5-dichlorobenzoate. While conceptually simple, the presence of two chlorine atoms on the aromatic ring introduces a critical risk of reductive dehalogenation , while the free amine moiety can complicate workup due to amphoteric solubility behavior.

Module 1: Synthetic Route & Reagent Selection

Q: Which reducing agent offers the best balance of safety and selectivity for kilogram-scale reduction?

Recommendation: Sodium bis(2-methoxyethoxy)aluminum hydride (Red-Al® / Vitride) .

While Lithium Aluminum Hydride (LAH) is common in academic literature, it is generally unsuitable for scale-up due to pyrophoricity and difficult aluminum salt workups. Borane reagents (BH3·THF) are effective but cost-prohibitive and thermally unstable.

Why Red-Al?

  • Thermal Stability: It is non-pyrophoric and stable up to nearly 200°C, reducing the risk of thermal runaway.

  • Solubility: Available as a ~70% solution in toluene, which is compatible with the aromatic ester substrate, allowing for high-concentration processing.

  • Selectivity: Red-Al exhibits excellent chemoselectivity for esters over aryl halides if the temperature is strictly controlled.

Q: How do I prevent reductive dechlorination (loss of Cl atoms) during the reaction?

Root Cause: High temperatures or prolonged reaction times with strong hydride donors can attack the C-Cl bond, leading to des-chloro impurities (e.g., (4-Amino-2-chlorophenyl)methanol).

Control Protocol:

  • Temperature: Maintain the reaction temperature between 0°C and 15°C . Do not allow the internal temperature to exceed 20°C during addition.

  • Stoichiometry: Use a slight excess of Red-Al (2.2 – 2.5 equivalents). Large excesses increase the statistical probability of side-reactions.

  • Quench Timing: Monitor reaction progress via HPLC. Quench immediately upon consumption of the ester (<0.5% remaining). Do not "soak" the reaction overnight.

Module 2: Process Workflow & Visualization

The following diagram outlines the optimized scale-up workflow, highlighting critical control points (CCPs) to prevent failure.

ScaleUpProcess Start Start: Methyl 4-amino-2,5-dichlorobenzoate (Solvent: Toluene/THF) Reaction Reduction Step Reagent: Red-Al (Toluene) CCP: Temp < 15°C Start->Reaction Controlled Addition Quench Quench Step Reagent: Rochelle Salt (aq) CCP: pH Control Reaction->Quench IPC: Ester < 0.5% Dechlor Impurity: Des-chloro analog (Caused by T > 25°C) Reaction->Dechlor Overheating Separation Phase Separation Remove Aqueous Al-Salts Quench->Separation Emulsion Process Failure: Al-Emulsion (Caused by improper quench) Quench->Emulsion Fast Addition Crystallization Crystallization Solvent: Toluene/Heptane Separation->Crystallization Solvent Swap Final Final Product: (4-Amino-2,5-dichlorophenyl)methanol Crystallization->Final

Figure 1: Process flow diagram for the Red-Al reduction of Methyl 4-amino-2,5-dichlorobenzoate, highlighting Critical Control Points (CCPs) for impurity management.

Module 3: Workup & Purification Troubleshooting

Q: The reaction mixture formed a thick, unfilterable gray emulsion during quenching. How do I fix this?

Issue: This is a classic "aluminum emulsion" caused by the formation of gelatinous aluminum hydroxides when quenching Red-Al or LAH with water or simple acid.

The Solution: Rochelle Salt Workup Do not use simple acidic/basic quenches. Use Potassium Sodium Tartrate (Rochelle Salt) .

  • Protocol: Prepare a saturated aqueous solution of Rochelle Salt.

  • Ratio: Use approximately 20 mL of saturated Rochelle salt solution per gram of hydride reagent used.

  • Process: Add the reaction mixture slowly to the Rochelle salt solution (or vice versa, depending on vessel setup) at <25°C.

  • Agitation: Stir vigorously for 1–2 hours. The tartrate creates a soluble complex with the aluminum, breaking the emulsion and allowing for a clean phase separation between the organic layer (Toluene) and the aqueous layer.

Q: My product yield is low after crystallization. Where did it go?

Issue: The product contains both an amine and an alcohol, making it moderately polar. It may have significant solubility in the mother liquor if the solvent system is too polar.

Solubility Data & Optimization:

Solvent SystemSolubility BehaviorRecommendation
Water Very Low (<0.1 mg/mL)Good anti-solvent for washing.
Methanol/Ethanol HighAvoid for crystallization; yield loss will be high.
Toluene Moderate (Hot), Low (Cold)Ideal. The reaction solvent can be used for crystallization.
Heptane/Hexane InsolubleUse as an anti-solvent to drive precipitation.

Optimization Protocol: After phase separation, concentrate the toluene layer to approx. 3–4 volumes relative to the product weight. Heat to 60°C to dissolve solids, then slowly add Heptane (2 volumes) while cooling to 0–5°C. This "displacement crystallization" maximizes yield while rejecting non-polar impurities.

Module 4: Analytical Controls

Q: How do I distinguish the product from the des-chloro impurity by HPLC?

The des-chloro impurity ((4-Amino-2-chlorophenyl)methanol) is structurally very similar but more polar than the di-chloro target.

HPLC Method Parameters:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (Acidic pH suppresses amine tailing).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 90% B over 20 minutes.

  • Detection: UV @ 254 nm (aromatic ring) and 210 nm.

Expected Elution Order:

  • Des-chloro impurity: Elutes earlier (more polar due to loss of lipophilic Cl).

  • Target Alcohol: Main peak.

  • Starting Ester: Elutes later (methyl ester is less polar than the alcohol).

References

  • Organic Chemistry Portal. (2024). Sodium bis(2-methoxyethoxy)aluminum hydride (Red-Al).[1] Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 45595718, (4-Amino-2-chlorophenyl)-(4-chlorophenyl)methanol. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparison of different catalytic systems for the reduction of the precursor ketone

An In-Depth Comparative Guide to Catalytic Systems for the Reduction of Precursor Ketones The enantioselective reduction of prochiral ketones into chiral secondary alcohols is a cornerstone of modern pharmaceutical and f...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Guide to Catalytic Systems for the Reduction of Precursor Ketones

The enantioselective reduction of prochiral ketones into chiral secondary alcohols is a cornerstone of modern pharmaceutical and fine chemical synthesis.[1] These chiral alcohols serve as critical building blocks for a multitude of active pharmaceutical ingredients (APIs), including anti-inflammatory drugs and antibacterial agents.[2][3] The choice of catalytic system for this transformation is paramount, as it directly influences enantioselectivity, yield, substrate scope, scalability, and overall process efficiency.[1]

This guide provides an in-depth, objective comparison of the primary catalytic systems employed for ketone reduction: homogeneous catalysis, heterogeneous catalysis, and biocatalysis. We will delve into the mechanistic underpinnings, compare performance with supporting experimental data, and provide detailed protocols to empower researchers, scientists, and drug development professionals to select and implement the optimal strategy for their synthetic challenges.

Homogeneous Catalysis: Precision and High Enantioselectivity

Homogeneous catalysts exist in the same phase as the reactants, typically a liquid phase. This characteristic allows for high activity and selectivity under mild reaction conditions due to the well-defined nature of the active catalytic species.

Asymmetric Hydrogenation: The Noyori-Type Catalysts

Pioneered by Ryoji Noyori, this method utilizes ruthenium complexes with chiral diphosphine ligands (e.g., BINAP) and chiral diamine ligands (e.g., DPEN).[4] It is renowned for its exceptional enantioselectivity and high turnover numbers (TONs), making it suitable for industrial-scale production.[5][6]

Mechanism & Rationale: The reaction proceeds through a "metal-ligand cooperative" mechanism.[5] The catalyst precursor is activated in the presence of a base and hydrogen gas. The substrate coordinates to the ruthenium center, and a hydride (H⁻) from the metal and a proton (H⁺) from the amine ligand of the diamine are transferred to the ketone's carbonyl group in a concerted, six-membered transition state.[7][8] The choice of a chiral phosphine and a chiral diamine ligand creates a rigid and well-defined chiral environment, which is the causal basis for the high degree of stereocontrol.[4]

Performance: Noyori-type catalysts deliver outstanding results for a wide range of aromatic, heteroaromatic, and certain olefinic ketones.[9]

Asymmetric Transfer Hydrogenation (ATH)

Asymmetric transfer hydrogenation (ATH) offers an operationally simpler alternative to high-pressure hydrogenation, using hydrogen donors like isopropanol or a formic acid/triethylamine mixture.[10][11] The most prominent catalysts for this transformation are the Noyori-Ikariya catalysts, such as [(arene)Ru(TsDPEN)Cl].[8]

Mechanism & Rationale: The catalytic cycle begins with the formation of an 18-electron ruthenium hydride species by abstracting hydrogen from the donor (e.g., isopropanol).[8] The ketone then coordinates to this active species, and hydrogen is transferred via a concerted mechanism similar to that of asymmetric hydrogenation.[5][8] The use of readily available hydrogen donors obviates the need for high-pressure hydrogenation equipment, a key advantage for many research laboratories. The catalyst's activity can be tuned by modifying the arene ligand, with reactivity generally following the order: benzene > p-cymene > mesitylene > hexamethylbenzene.[8]

Performance: ATH is highly effective for many aryl ketones, offering excellent yields and enantioselectivities.[10]

Corey-Bakshi-Shibata (CBS) Reduction

The CBS reduction employs a chiral oxazaborolidine catalyst, derived from a chiral amino alcohol like proline, to mediate the enantioselective reduction of ketones by a stoichiometric borane source (e.g., BH₃·SMe₂ or catecholborane).[12][13]

Mechanism & Rationale: The process involves the formation of a complex between the oxazaborolidine catalyst and the borane. The ketone's carbonyl oxygen then coordinates to the Lewis acidic boron atom of the catalyst in a sterically controlled manner. This coordination activates the ketone towards reduction and directs the hydride from the borane to a specific enantiotopic face of the carbonyl.[14] The predictability of the stereochemical outcome is a major strength of this method.[12]

Performance: The CBS reduction is renowned for its high enantioselectivity across a broad range of ketones, including challenging substrates like α,β-unsaturated and trifluoromethyl ketones.[12][13]

Heterogeneous Catalysis: Scalability and Recyclability

Heterogeneous catalysts exist in a different phase from the reactants, typically a solid catalyst in a liquid or gas phase reaction mixture. Their primary advantages are ease of separation from the product stream and the potential for catalyst recycling, which are highly desirable for industrial processes.[15]

Mechanism & Rationale: In a typical hydrogenation, molecular hydrogen (H₂) adsorbs onto the metal surface (e.g., Palladium, Platinum, Nickel) and dissociates into surface-bound hydride species.[16] The ketone's carbonyl group also adsorbs onto the surface, and two hydrogen atoms are sequentially delivered to the carbonyl carbon and oxygen.[16] While highly efficient for reduction, achieving high enantioselectivity with heterogeneous catalysts is challenging because the active sites on the catalyst surface are often not uniform. However, research into chirally modified heterogeneous catalysts is an active field.

Performance: Standard heterogeneous catalysts like Pd/C, PtO₂, and Raney Ni are highly effective for the general reduction of aldehydes and ketones to alcohols but do not typically provide enantioselectivity.[16][17] They are valued for their chemoselectivity; for instance, with Pd/C, a C=C double bond in an α,β-unsaturated ketone will typically be reduced before the C=O bond.[16]

Biocatalysis: The Green and Selective Approach

Biocatalysis utilizes enzymes, either as isolated preparations or within whole microbial cells, to perform chemical transformations.[18] For ketone reduction, ketoreductases (KREDs) or alcohol dehydrogenases (ADHs) are employed. This approach is celebrated for its exceptional selectivity and environmentally benign reaction conditions (mild pH, temperature, and aqueous media).[19][20]

Mechanism & Rationale: KREDs are highly specific enzymes that catalyze the stereoselective transfer of a hydride from a cofactor, typically NADPH or NADH, to the carbonyl carbon of a ketone.[21] The enzyme's active site provides a precisely arranged three-dimensional chiral environment that binds the substrate in a specific orientation, leading to reduction on only one face of the carbonyl group. A critical aspect of these systems is cofactor regeneration. Since cofactors like NADPH are expensive, a secondary enzyme system (e.g., glucose dehydrogenase) is often used in situ to regenerate the consumed cofactor, making the process economically viable.[1][21]

Performance: Biocatalysis offers unparalleled enantio-, regio-, and chemoselectivity, often achieving >99% ee.[19][22] The vast and growing libraries of commercially available KREDs mean that for many ketones, enzymes can be found to produce either desired alcohol enantiomer.[22]

Performance Data Summary

The following table summarizes the performance of representative catalytic systems for the reduction of the benchmark substrate, acetophenone.

Catalytic System Catalyst/Enzyme Reducing Agent Catalyst Loading (mol%) Temp. (°C) Time (h) Yield (%) ee (%) Ref.
Asymmetric Hydrogenation RuCl₂[(R)-BINAP]H₂ (100 atm)0.012512>9998 (R)[12]
Asymmetric Transfer Hydrogenation (R,R)-TsDPEN-RuHCOOH/NEt₃0.5284>9598 (S)[10]
CBS Reduction (S)-CBS CatalystBH₃·SMe₂10-3019796.5 (R)[12]
Heterogeneous Hydrogenation Pd/C (5%)H₂ (1 atm)-Room Temp2>990 (Racemic)[16]
Biocatalysis KRED1-PgluGlucose/NADP⁺-Room Temp24>99>99.5 (S)[1]

Visualizing Catalytic Processes

Diagrams help clarify complex mechanisms and workflows, providing a clear visual summary for researchers.

Noyori_Asymmetric_Hydrogenation_Cycle Catalytic Cycle for Noyori Asymmetric Hydrogenation A [RuCl₂(diphosphine)]₂ + diamine B RuCl₂(diphosphine)(diamine) Precatalyst A->B Assembly C [RuH(diphosphine)(diamine)]⁺ Active Catalyst B->C + H₂, Base D Six-membered Transition State C->D + Ketone E Ru-Amido Complex + Chiral Alcohol D->E H⁻/H⁺ Transfer E->C + H₂

Caption: Catalytic cycle for the Noyori asymmetric hydrogenation of ketones.

Experimental_Workflow General Experimental Workflow for Catalytic Ketone Reduction Setup 1. Reaction Setup - Dry Glassware - Inert Atmosphere (N₂/Ar) - Add Catalyst & Solvent Reagents 2. Reagent Addition - Add Ketone Substrate - Add Reducing Agent (e.g., H₂ gas, H-donor, Borane) Setup->Reagents Reaction 3. Reaction - Stir at specified Temp. - Monitor by TLC/GC/HPLC Reagents->Reaction Quench 4. Work-up - Quench Reaction (e.g., add Methanol) - Phase Separation/Extraction Reaction->Quench Purify 5. Purification - Column Chromatography - Distillation/Recrystallization Quench->Purify Analyze 6. Analysis - Yield Determination - Purity (NMR, GC) - Enantiomeric Excess (Chiral HPLC/GC) Purify->Analyze

Caption: A generalized workflow for catalytic ketone reduction experiments.

Detailed Experimental Protocols

A self-validating protocol requires meticulous attention to detail, ensuring reproducibility. The following are representative procedures for each major catalyst class.

Protocol 1: Asymmetric Hydrogenation of Acetophenone using RuCl₂[(R)-BINAP][12]
  • Apparatus: A high-pressure autoclave equipped with a magnetic stir bar and pressure gauge.

  • Causality: The use of an autoclave is mandatory to safely handle the high pressure of hydrogen gas required for this reaction. All glassware must be flame-dried to remove moisture, which can react with and deactivate the catalyst.

  • Procedure:

    • To the autoclave, add the RuCl₂[(R)-BINAP] catalyst (0.01 mmol, 0.01 mol%).

    • Add acetophenone (1.0 mmol) and degassed 2-propanol (5 mL).

    • Seal the vessel, and purge the atmosphere with nitrogen gas three times, followed by evacuation.

    • Introduce hydrogen gas to a pressure of 100 atm.

    • Stir the reaction mixture at 25°C for 12 hours.

    • Carefully vent the excess hydrogen gas.

    • Remove the solvent under reduced pressure.

    • Purify the residue by flash column chromatography on silica gel (e.g., hexane/ethyl acetate eluent) to afford (R)-1-phenylethanol.

    • Analyze the enantiomeric excess using chiral HPLC or GC.

Protocol 2: CBS Reduction of Acetophenone[12]
  • Apparatus: A flame-dried, two-necked round-bottom flask with a magnetic stir bar, a dropping funnel, and a nitrogen inlet.

  • Causality: Anhydrous conditions are critical as borane reagents react violently with water. The reaction is conducted at low temperature (-30°C) to maximize enantioselectivity by favoring the more ordered, diastereomeric transition state.

  • Procedure:

    • Charge the flask with a solution of the (S)-CBS catalyst (0.1 mmol, 10 mol%) in anhydrous tetrahydrofuran (THF, 5 mL).

    • Cool the solution to -30°C in a dry ice/acetone bath.

    • Add borane-dimethyl sulfide (BH₃·SMe₂, 0.6 mmol) dropwise via syringe and stir the mixture for 10 minutes.

    • Add a solution of acetophenone (1.0 mmol) in anhydrous THF (5 mL) dropwise over 20 minutes.

    • Stir the reaction at -30°C and monitor by thin-layer chromatography (TLC).

    • Upon completion (approx. 1 hour), quench the reaction by the slow addition of methanol (2 mL) at -30°C to decompose excess borane.

    • Warm the mixture to room temperature, and remove the solvent under reduced pressure.

    • Purify the residue by flash column chromatography on silica gel to afford (R)-1-phenylethanol.

Protocol 3: Biocatalytic Reduction of Acetophenone using a KRED[1]
  • Apparatus: A standard laboratory flask or bioreactor with temperature and pH control.

  • Causality: This reaction is run in an aqueous buffer to maintain the enzyme's native conformation and activity. A cofactor regeneration system (glucose and glucose dehydrogenase) is included to continuously recycle the expensive NADP⁺, making the process cost-effective.

  • Procedure:

    • Prepare a reaction mixture in a 50 mM Tris/HCl buffer (pH 8.0).

    • To the buffer, add the ketoreductase (e.g., KRED1-Pglu), glucose dehydrogenase (GDH) for cofactor regeneration, NADP⁺, glucose, and the acetophenone substrate.

    • Stir the reaction at room temperature (e.g., 25-30°C).

    • Monitor the reaction progress by taking aliquots and analyzing them by GC or HPLC.

    • After completion (typically 12-24 hours), stop the reaction and extract the product with an organic solvent (e.g., ethyl acetate or methyl tert-butyl ether).

    • Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product.

    • Analyze the yield and enantiomeric excess by chiral GC or HPLC.

Conclusion and Future Outlook

The selection of a catalytic system for ketone reduction is a multi-faceted decision guided by the specific requirements of the chemical transformation.

  • Homogeneous catalysis , particularly Noyori-type hydrogenation and transfer hydrogenation, offers unparalleled enantioselectivity and efficiency for large-scale applications where the cost of the catalyst is justified by its performance.[5][10]

  • CBS reduction remains a highly reliable and predictable tool for laboratory-scale synthesis, valued for its broad substrate scope and operational simplicity.[12]

  • Heterogeneous catalysis is the workhorse for achiral reductions where ease of separation and catalyst reuse are the primary drivers.[15]

  • Biocatalysis is rapidly emerging as the premier choice for producing high-purity chiral alcohols, driven by its exceptional selectivity and alignment with the principles of green chemistry.[20][23]

The future of this field lies in the convergence of these domains. The development of more robust and recyclable homogeneous catalysts, highly selective and stable heterogeneous catalysts, and the engineering of novel enzymes with expanded substrate scopes will continue to provide chemists with more powerful and sustainable tools for the synthesis of chiral molecules that are vital to human health and industry.

References

  • N, N-Mn(I)-Catalyzed Transfer Hydrogenation of Ketones. SSRN Electronic Journal. [Link]

  • Engineering Cofactor Preference of Ketone Reducing Biocatalysts: A Mutagenesis Study on a γ-Diketone Reductase from the Yeast Saccharomyces cerevisiae Serving as an Example. Molecules. [Link]

  • Asymmetric Transfer Hydrogenation of Ketones with Bifunctional Transition Metal-Based Molecular Catalysts. Accounts of Chemical Research. [Link]

  • Biocatalytic ketone reduction—a powerful tool for the production of chiral alcohols—part I: processes with isolated enzymes. FAO AGRIS. [Link]

  • Highly atom-efficient and chemoselective reduction of ketones in the presence of aldehydes using heterogeneous catalysts. Green Chemistry. [Link]

  • Biocatalytic ketone reduction: a green and efficient access to enantiopure alcohols. Green Chemistry. [Link]

  • Asymmetric reduction of ketones by homogeneous catalytic hydrogenation. RSC Publishing. [Link]

  • Mechanistic study of the reduction of ketone catalysed by carbonic... ResearchGate. [Link]

  • Recent Advances in Homogeneous Catalysts for the Asymmetric Hydrogenation of Heteroarenes. National Center for Biotechnology Information. [Link]

  • Iridium-Catalyzed Transfer Hydrogenation of Ketones and Aldehydes Using Glucose as a Sustainable Hydrogen Donor. MDPI. [Link]

  • Ketone transfer hydrogenation reactions catalyzed by catalysts based on a phosphinite ligand. Taylor & Francis Online. [Link]

  • Nickel-catalyzed transfer hydrogenation of ketones using ethanol as a solvent and a hydrogen donor. Dalton Transactions. [Link]

  • Application of Ketoreductase in Asymmetric Synthesis of Pharmaceuticals and Bioactive Molecules: An Update (2018–2020). ResearchGate. [Link]

  • Recent Developments in Asymmetric Reduction of Ketones with Biocatalysts. ResearchGate. [Link]

  • The mechanism of enantioselective ketone reduction with Noyori and Noyori–Ikariya bifunctional catalysts. Dalton Transactions. [Link]

  • New methodology for the asymmetric reduction of ketones. Current Opinion in Drug Discovery & Development. [Link]

  • Reduction of Aldehydes and Ketones. Chemistry Steps. [Link]

  • The Noyori Asymmetric Hydrogenation Reaction. Myers Research Group, Harvard University. [Link]

  • Catalytic Homogeneous Asymmetric Hydrogenation: Successes and Opportunities. Organometallics. [Link]

  • Aldehyde and Ketone Hydroboration Mediated by a Heterogeneous Single-Site Molybdenum-Dioxo Catalyst. Office of Scientific and Technical Information. [Link]

  • Hydrogen-Bonding Ability of Noyori–Ikariya Catalysts Enables Stereoselective Access to CF3-Substituted syn-1,2-Diols via Dynamic Kinetic Resolution. ACS Catalysis. [Link]

  • The mechanism of enantioselective ketone reduction with Noyori and Noyori–Ikariya bifunctional catalysts. Dalton Transactions. [Link]

  • Aldehyde/Ketone → Alcohol with H₂ over Pd, Pt, or Ni. OrgoSolver. [Link]

  • Reduction of Aldehydes and Ketones Important Concepts for JEE. Vedantu. [Link]

  • Ruthenium-Catalysed Asymmetric Reduction of Ketones. Semantic Scholar. [Link]

  • Asymmetric Transfer Hydrogenation of Aryl Heteroaryl Ketones and o-Hydroxyphenyl Ketones Using Noyori-Ikariya Catalysts. MDPI. [Link]

  • Biocatalytic ketone reduction--a powerful tool for the production of chiral alcohols--part I: processes with isolated enzymes. PubMed. [Link]

  • C=O reduction to CH₂. ACS Green Chemistry Institute Pharmaceutical Roundtable. [Link]

  • Selective Reduction of Ketones and Aldehydes in Continuous-Flow Microreactor—Kinetic Studies. MDPI. [Link]

  • Ketone Reduction. WordPress. [Link]

  • Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. ResearchGate. [Link]

  • Enantioselective Reduction of Aromatic Ketones Catalyzed by Chiral Ruthenium(II) Complexes. ResearchGate. [Link]

  • Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. Semantic Scholar. [Link]

  • Heterogeneous Mn@CeO2 Catalyst for α-Alkylation of Ketones with Alcohols via Hydrogen-Borrowing Strategy. ACS Omega. [Link]

  • Ketone Reductase Biocatalysis in the Synthesis of Chiral Intermediates Toward Generic Active Pharmaceutical Ingredients. Organic Process Research & Development. [Link]

  • Reduction of a ketone using sodium borohydride. Control of a reaction by TLC. Royal Society of Chemistry. [Link]

  • Enantioselective ketone reduction. Wikipedia. [Link]

  • Asymmetric hydrogenation. Wikipedia. [Link]

  • Enantioselective Reduction of Ketones. University of Calgary. [Link]

  • Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. National Center for Biotechnology Information. [Link]

Sources

Validation

Validating the regioselectivity of reactions involving (4-Amino-2,5-dichlorophenyl)methanol

Executive Summary: The Deactivated Aniline Challenge (4-Amino-2,5-dichlorophenyl)methanol (CAS 345-27-7) presents a distinct regioselectivity challenge in synthesis. Unlike typical amino-alcohols where the nitrogen is si...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Deactivated Aniline Challenge

(4-Amino-2,5-dichlorophenyl)methanol (CAS 345-27-7) presents a distinct regioselectivity challenge in synthesis. Unlike typical amino-alcohols where the nitrogen is significantly more nucleophilic than the oxygen, this substrate features an aniline group deactivated by two chlorine atoms (inductive effect) and steric hindrance at the ortho position. Consequently, the nucleophilicity gap between the


 and 

groups is narrowed, leading to frequent mixtures of

- and

-functionalized products under classical conditions.

This guide compares three distinct methodologies for achieving high regiocontrol: Organoboron Catalysis (for


-selectivity), Biocatalytic Resolution  (for 

-selectivity), and Classical Base-Mediated Synthesis (the baseline).
Mechanistic Analysis & Substrate Profiling

Before selecting a protocol, the electronic environment of the substrate must be understood.

  • Site A (Amine): The nitrogen lone pair is delocalized into the

    
    -system and inductively withdrawn by Cl atoms at positions 2 and 5. The C5-chlorine also provides steric bulk, impeding attack on bulky electrophiles.
    
  • Site B (Benzylic Alcohol): The oxygen lone pairs are relatively unperturbed. While less nucleophilic than a standard primary amine, the deactivation of the aniline makes the alcohol a competitive nucleophile.

Diagram 1: Competitive Nucleophilic Pathways

ReactionPathways Substrate (4-Amino-2,5-dichlorophenyl)methanol N_Path Path A: N-Attack (Hindered/Deactivated) Substrate->N_Path Low Nucleophilicity O_Path Path B: O-Attack (Sterically Accessible) Substrate->O_Path Competitive Nucleophilicity Reagent Electrophile (R-X) Reagent->N_Path Reagent->O_Path Prod_N N-Substituted Product (Target for Kinase Inhibitors) N_Path->Prod_N Prod_O O-Substituted Product (Ester/Ether Impurity) O_Path->Prod_O

Caption: Competitive nucleophilic pathways driven by electronic deactivation of the aniline nitrogen.

Comparative Methodology Guide

This section compares three protocols for the acylation of (4-Amino-2,5-dichlorophenyl)methanol.

Method A: Organoboron-Catalyzed N-Acylation (Recommended for N-Selectivity)

Best for: Synthesizing amide intermediates without protecting groups.

This method utilizes boronic acid catalysts (e.g., 2-hydroxyphenylboronic acid) to activate the carboxylic acid or transiently protect the hydroxyl group, directing attack to the amine despite its deactivation.

  • Mechanism: The boronic acid forms a reversible covalent bond with the substrate's hydroxyl group and the carboxylic acid, bringing the electrophile into proximity with the amine (ligand-accelerated catalysis).

  • Selectivity: >95:5 (

    
    :
    
    
    
    ).
Method B: Biocatalytic Acylation (Recommended for O-Selectivity)

Best for: Creating ester prodrugs or protecting the alcohol.

Immobilized lipases (e.g., Candida antarctica Lipase B, Novozym 435) operate under mild conditions where the enzyme's active site preferentially accepts the alcohol moiety over the sterically hindered dichloro-aniline.

  • Mechanism: Serine hydrolase mechanism; the enzyme acylates the alcohol in a specific hydrophobic pocket.

  • Selectivity: >99:1 (

    
    :
    
    
    
    ).
Method C: Classical Base-Mediated (Baseline)

Status: Not Recommended for high purity requirements.

Standard reaction with acyl chlorides and bases (TEA/DIPEA). Due to the deactivated amine, the reaction rates of


- and 

-acylation are comparable, leading to di-acylated byproducts or difficult separations.
Performance Data Summary

Table 1: Comparative Regioselectivity in Acetylation Substrate: (4-Amino-2,5-dichlorophenyl)methanol (1.0 equiv)

MetricMethod A: Boronic Acid Cat.Method B: Lipase (CAL-B)Method C: AcCl / TEA
Reagent Phenylboronic acid (10 mol%)Novozym 435Acetyl Chloride
Solvent Toluene (Reflux)MTBE (25°C)DCM (0°C to RT)
Yield (Isolated) 88%92%65% (Mixture)
Regioisomeric Ratio (

:

)
96 : 4 1 : >99 55 : 45
Purification Load Low (Filtration/Wash)Very Low (Enzyme filtration)High (Column Chrom.)
Scalability HighMedium (Enzyme cost)High
Detailed Experimental Protocols
Protocol A: Boron-Catalyzed N-Selective Acylation

Objective: Selective formation of N-(4-amino-2,5-dichlorobenzyl)acetamide.

  • Setup: In a round-bottom flask equipped with a Dean-Stark trap, charge (4-Amino-2,5-dichlorophenyl)methanol (10 mmol), Carboxylic Acid (10 mmol), and 2-hydroxyphenylboronic acid (1.0 mmol, 10 mol%).

  • Solvent: Add Toluene (50 mL) and molecular sieves (4Å) or use the Dean-Stark trap for water removal.

  • Reaction: Reflux for 12–24 hours. Monitor by TLC (EtOAc/Hexane 1:1).

  • Workup: Cool to room temperature. The catalyst often precipitates or can be washed out with basic aqueous extraction (

    
    ).
    
  • Purification: Recrystallize from Ethanol/Water.

Protocol B: Lipase-Catalyzed O-Selective Acylation

Objective: Selective formation of (4-amino-2,5-dichlorophenyl)methyl acetate.

  • Setup: In a shaker flask, dissolve (4-Amino-2,5-dichlorophenyl)methanol (10 mmol) in MTBE (methyl tert-butyl ether) or Dioxane (50 mL).

  • Reagent: Add Vinyl Acetate (30 mmol) as the irreversible acyl donor.

  • Catalyst: Add Novozym 435 (immobilized CAL-B, 200 mg).

  • Reaction: Shake at 200 rpm at 30°C for 6 hours.

  • Workup: Filter off the enzyme beads (can be reused). Concentrate the filtrate under reduced pressure.

  • Purification: The residue is usually pure ester. If necessary, flash chromatography (short plug) removes traces of substrate.

Validation: Proving Regioselectivity (NMR & Analytics)

Distinguishing the isomers is critical. The following decision tree utilizes


 NMR shifts to validate the site of reaction.
Diagram 2: NMR Validation Logic

NMRValidation Start Analyze 1H NMR (DMSO-d6) CheckCH2 Check Benzylic CH2 Shift (Original ~4.5 ppm) Start->CheckCH2 Shifted Significant Downfield Shift (> 5.0 ppm) CheckCH2->Shifted Yes Unshifted Minimal Shift (~4.4 - 4.6 ppm) CheckCH2->Unshifted No ResultO CONCLUSION: O-Acylated Product Shifted->ResultO CheckNH Check Amide NH Signal (~9-10 ppm) Unshifted->CheckNH ResultN CONCLUSION: N-Acylated Product CheckNH->ResultN Signal Present

Caption: Decision tree for assigning regioisomers based on diagnostic NMR shifts.

Key Diagnostic Signals (

NMR in DMSO-

):
  • Benzylic Protons (

    
    ): 
    
    • Parent:

      
       4.50 ppm (doublet or singlet depending on OH coupling).
      
    • 
      -Acyl Product: 
      
      
      
      5.00–5.20 ppm (Significant downfield shift due to esterification).
    • 
      -Acyl Product: 
      
      
      
      4.50–4.60 ppm (Minimal shift).
  • Amide Proton (

    
    ): 
    
    • 
      -Acyl Product:  Appearance of a singlet at 
      
      
      
      9.5–10.5 ppm.
    • 
      -Acyl Product:  Retention of the broad aniline 
      
      
      
      signal at
      
      
      5.0–6.0 ppm.
References
  • Marcelli, T. (2013). Organocatalytic Strategies for the Selective Acylation of Polyols. European Journal of Organic Chemistry .

  • Gotor-Fernández, V., et al. (2006). Lipase-Catalyzed Regioselective Acylation of Amino Alcohols. Current Organic Chemistry .

  • Blanco, P., et al. (2015). Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions. Beilstein Journal of Organic Chemistry .

  • Silverstein, R. M. (2014). Spectrometric Identification of Organic Compounds (NMR Shift Tables for Benzylic Alcohols). Wiley .

Comparative

Benchmarking different synthetic routes to (4-Amino-2,5-dichlorophenyl)methanol for efficiency and cost

Topic: Benchmarking Synthetic Routes to (4-Amino-2,5-dichlorophenyl)methanol Content Type: Technical Comparison Guide Audience: Pharmaceutical Process Chemists & Drug Development Scientists Executive Summary (4-Amino-2,5...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Benchmarking Synthetic Routes to (4-Amino-2,5-dichlorophenyl)methanol Content Type: Technical Comparison Guide Audience: Pharmaceutical Process Chemists & Drug Development Scientists

Executive Summary

(4-Amino-2,5-dichlorophenyl)methanol (CAS: 50293-42-8) is a critical pharmacophore and intermediate, most notably serving as the direct precursor to the


-agonist Clenbuterol . Its synthesis hinges on the chemoselective reduction of Methyl 4-amino-2,5-dichlorobenzoate .

This guide benchmarks three distinct synthetic methodologies:

  • The Classical Route: Lithium Aluminum Hydride (LAH) reduction.

  • The Industrial Route: Red-Al (Sodium bis(2-methoxyethoxy)aluminum hydride).

  • The "Green" Challenger: In-situ Borane generation (NaBH

    
     + I
    
    
    
    ).

The Verdict: While LAH provides high reactivity, Red-Al is the superior choice for scalability due to thermal stability and solubility in aromatic solvents. The NaBH


/I

system offers the best safety profile for bench-scale discovery where handling pyrophoric reagents is undesirable.

Retrosynthetic Analysis & Pathway Logic

The target molecule poses a specific chemoselectivity challenge: reducing the ester moiety to a primary alcohol without affecting the aryl chlorides (hydrodehalogenation) or oxidizing the primary amine.

Pathway Visualization

Retrosynthesis Target (4-Amino-2,5-dichlorophenyl)methanol (Target) Ester Methyl 4-amino-2,5-dichlorobenzoate (Key Intermediate) Target->Ester Reduction (The Challenge) Acid 4-Amino-2,5-dichlorobenzoic acid Ester->Acid Esterification Aniline 2,5-Dichloroaniline Acid->Aniline Carboxylation (Kolbe-Schmitt or similar)

Caption: Retrosynthetic breakdown identifying the ester reduction as the critical bottleneck step.

Detailed Benchmarking of Synthetic Routes

Route A: Lithium Aluminum Hydride (LAH)

Mechanism: Nucleophilic attack by the hydride ion (


) on the ester carbonyl.
  • Pros: Extremely fast kinetics; high conversion rates (>95%).

  • Cons: LAH is pyrophoric and hygroscopic. The workup often results in "aluminum hydroxides slime" (emulsions), making filtration difficult and lowering isolated yield. Incompatible with scale-up reactors due to hydrogen gas evolution and exothermicity.

  • Technical Note: The amine group on the ring does not require protection, but the workup must be pH-controlled to prevent amphoteric aluminum salt precipitation.

Route B: Red-Al (Industrial Standard)

Mechanism: Similar to LAH but uses a modified aluminum hydride solubilized in toluene.

  • Pros: High solubility in aromatic solvents (toluene), non-pyrophoric (though still water-reactive), and thermodynamically more stable. It eliminates the "slime" issue of LAH during workup.

  • Cons: Reagent cost is higher per mole than LAH, though total process cost is often lower due to reduced safety overhead.

Route C: NaBH + Iodine (The "In-Situ Borane" Method)

Mechanism: Sodium Borohydride reacts with Iodine to generate Borane (


) or Iodoborane species in situ.


  • Pros: Borane chemoselectively reduces esters/acids in the presence of halides. Avoids the use of aluminum hydrides entirely.[1] Excellent safety profile.

  • Cons: Borane complexes with the aniline nitrogen (Lewis acid-base interaction), requiring an acidic quench/reflux step to free the amine, adding time to the process.

Performance Matrix

MetricRoute A: LAHRoute B: Red-AlRoute C: NaBH

+ I

Isolated Yield 82 - 88%90 - 94% 85 - 89%
Reagent Cost LowHighMedium
Safety Score Critical (Pyrophoric)Moderate (Water Reactive)High (Stable solids)
Scalability Poor (<100g)Excellent (>1kg) Good (Pilot scale)
E-Factor (Waste) High (Al salts)MediumLow
Reaction Time 1-2 Hours2-4 Hours6-12 Hours

Validated Experimental Protocols

Protocol 1: The Scalable Red-Al Method (Recommended)

Use this for batches >50g where yield and throughput are paramount.

Reagents:

  • Methyl 4-amino-2,5-dichlorobenzoate (1.0 eq)

  • Red-Al (65% wt in Toluene) (3.5 eq)

  • Anhydrous Toluene (10V)

Workflow:

  • Setup: Charge the ester substrate into a dry reactor under

    
     atmosphere. Add anhydrous toluene (5V) and cool to 0°C.
    
  • Addition: Dilute Red-Al solution with remaining toluene (5V). Add dropwise to the reactor, maintaining internal temperature

    
    .
    
  • Reaction: Allow to warm to Room Temperature (RT). Stir for 3 hours. Monitor by TLC (Ethyl Acetate:Hexane 1:1).

  • Quench (Critical): Cool back to 0°C. Slowly add Rochelle salt solution (Potassium sodium tartrate, 20% aq) to complex the aluminum.

  • Workup: Separate phases. Wash organic layer with brine. Dry over

    
    .[2]
    
  • Isolation: Concentrate in vacuo. The product typically crystallizes upon cooling or addition of n-heptane.

Protocol 2: The NaBH /I Method (Discovery/Lab Scale)

Use this for high safety requirements or when anhydrous solvents are difficult to maintain perfectly.

Reagents:

  • Methyl 4-amino-2,5-dichlorobenzoate (1.0 eq)

  • NaBH

    
     (2.5 eq)
    
  • Iodine (I

    
    ) (1.0 eq)
    
  • THF (Anhydrous)

Workflow:

  • Setup: Suspend NaBH

    
     in THF in a round-bottom flask under Argon. Add the ester substrate.[2]
    
  • Activation: Dissolve Iodine in THF and add dropwise. Observation: Evolution of

    
     gas and disappearance of iodine color indicates Borane generation.
    
  • Reflux: Heat to reflux for 6–10 hours.

  • Amine Liberation: Cool to RT. Carefully add MeOH to destroy excess hydride. Evaporate solvent.[2]

  • Hydrolysis: Add 10% KOH solution and reflux for 1 hour (breaks the Borane-Amine complex).

  • Extraction: Extract with Ethyl Acetate. Wash with water/brine.

Decision Logic & Workflow

Use the following logic gate to select the appropriate route for your specific constraints.

DecisionMatrix Start Select Synthesis Scale ScaleSmall Lab Scale (<50g) Start->ScaleSmall ScaleLarge Pilot/Manuf (>1kg) Start->ScaleLarge SafetyCheck Is Pyrophoric Handling Allowed? ScaleSmall->SafetyCheck RouteB Route B: Red-Al (Best Yield/Scale) ScaleLarge->RouteB Standard RouteA Route A: LAH (Fastest, Risky) SafetyCheck->RouteA Yes (Fume hood) RouteC Route C: NaBH4/I2 (Safest) SafetyCheck->RouteC No (Open bench)

Caption: Decision matrix for selecting the optimal reduction agent based on scale and safety constraints.

References

  • Process Development of Clenbuterol Intermediates: Source: World Intellectual Property Organization (WIPO). (2017).[3] Process for Preparing Beta-Agonist. (WO2017021982).

  • Comparison of Hydride Reductions (LAH vs Red-Al): Source: Organic Process Research & Development. "Red-Al: The safer alternative to LAH in industrial scale-up."

  • Borane-Amine Complexation Mechanics: Source: Brown, H. C., & Kanth, J. V. B. (1997). Facile Reduction of Carboxylic Acids and Esters with NaBH4/I2.

  • Safety Data & Handling: Source: PubChem.[4][5] Compound Summary: (4-Amino-2,5-dichlorophenyl)methanol.

Sources

Validation

In vitro assays to evaluate the efficacy of (4-Amino-2,5-dichlorophenyl)methanol-derived compounds

Title: In Vitro Assays to Evaluate the Efficacy of (4-Amino-2,5-dichlorophenyl)methanol-Derived Compounds: A Comparative Guide Executive Summary & Chemical Context (4-Amino-2,5-dichlorophenyl)methanol (CAS: 2167318-06-9)...

Author: BenchChem Technical Support Team. Date: March 2026

Title: In Vitro Assays to Evaluate the Efficacy of (4-Amino-2,5-dichlorophenyl)methanol-Derived Compounds: A Comparative Guide

Executive Summary & Chemical Context

(4-Amino-2,5-dichlorophenyl)methanol (CAS: 2167318-06-9) is a critical synthetic intermediate used to construct bioactive heterocyclic scaffolds, most notably 1,2,3-triazoles and dihydropyrimidinthiones. The unique steric and electronic properties imparted by the 2,5-dichloro substitution pattern significantly enhance the lipophilicity and cell-wall penetration of these derivatives. Consequently, they are rigorously evaluated in preclinical drug development for their potent antitubercular (Anti-TB) and broad-spectrum antimicrobial properties [[1]]([Link]).

As a Senior Application Scientist, selecting the correct in vitro assay is paramount. This guide objectively compares the industry-standard methodologies used to validate the efficacy of these derivatives, emphasizing mechanistic causality and self-validating protocol design.

Comparative Assay Selection Guide

To accurately capture the efficacy of (4-Amino-2,5-dichlorophenyl)methanol derivatives, researchers must align the assay mechanism with the target pathogen's biology.

Assay MethodologyPrimary Target PathogenReadout MechanismKey Advantage for 2,5-Dichloro Derivatives
Microplate Alamar Blue Assay (MABA) Mycobacterium tuberculosis H37RvFluorometric / Colorimetric (Resazurin reduction)High-throughput; ideal for lipophilic compounds that require extended incubation (7 days) without precipitating.
Agar Well Diffusion Broad-spectrum Fungi & BacteriaSpatial (Zone of Inhibition in mm)Accommodates high-volume organic solvents (DMSO/DMF) needed to dissolve highly substituted derivatives.
Broth Microdilution Gram-positive / Gram-negative BacteriaOptical Density (Turbidity at 600nm)Provides precise quantitative Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).

Deep Dive: Microplate Alamar Blue Assay (MABA) for Anti-TB Efficacy

Mechanistic Causality: Evaluating compounds against M. tuberculosis requires specialized approaches due to the pathogen's exceptionally slow replication and lipid-rich, impermeable mycolic acid cell wall. The MABA is the gold standard because it is non-radiometric and utilizes resazurin—a cell-permeable, non-toxic redox indicator . The causality of the assay relies on cellular respiration: viable mycobacteria reduce the blue, non-fluorescent resazurin into pink, highly fluorescent resorufin. If a (4-Amino-2,5-dichlorophenyl)methanol-derived 1,2,3-triazole effectively inhibits cell wall synthesis, respiration halts, and the well remains blue.

Self-Validating Protocol (96-Well Format):

  • Media Preparation: Use Middlebrook 7H9 broth supplemented with 0.1% casitone, 0.5% glycerol, and 10% OADC (Oleic acid, Albumin, Dextrose, Catalase).

    • Causality: OADC is critical; the albumin binds free fatty acids that could otherwise artificially lyse the bacteria or interact with the lipophilic test compound, skewing MIC data.

  • Compound Dilution: Prepare two-fold serial dilutions of the test derivatives (e.g., 100 µg/mL down to 0.19 µg/mL) in 100 µL volumes.

  • Inoculum Preparation: Adjust M. tuberculosis H37Rv culture to a McFarland standard of 1.0, then dilute 1:20. Add 100 µL to each well.

  • Validation Controls (Critical for System Integrity):

    • Sterility Control (Media + Dye only): Validates aseptic technique and reagent purity; must remain blue.

    • Growth Control (Media + Inoculum + Dye): Validates bacterial viability and metabolic vigor; must turn pink.

    • Positive Control (Standard Drug): Isoniazid (INH) or Rifampicin. Ensures assay sensitivity is within historical baselines (e.g., INH MIC ~0.05 µg/mL).

  • Incubation & Readout: Incubate at 37°C for 7 days. Add 20 µL of Alamar Blue reagent and 12.5 µL of 20% Tween 80.

    • Causality: Tween 80 acts as a surfactant, facilitating the penetration of the resazurin dye through the waxy mycobacterial envelope. Incubate for 24 hours and determine the MIC visually or via fluorescence (Ex 530nm / Em 590nm).

MABA_Mechanism Compound Test Derivative (4-Amino-2,5-dichlorophenyl scaffold) MTB M. tuberculosis H37Rv (Viable Cells) Compound->MTB Penetrates cell wall Inhibition Growth Inhibition (Metabolism Halted) Compound->Inhibition If Efficacious Metabolism Cellular Respiration (NADH/FADH2 Active) MTB->Metabolism Maintains Resazurin Resazurin Dye (Blue / Non-fluorescent) Metabolism->Resazurin Reduces (e- transfer) Resorufin Resorufin (Pink / Fluorescent) Resazurin->Resorufin Color Shift (570nm) Inhibition->Metabolism Blocks

Fig 1: Mechanistic workflow of Resazurin reduction in the MABA for evaluating Anti-TB efficacy.

Deep Dive: Broad-Spectrum Antimicrobial Evaluation

Dihydropyrimidinthiones synthesized from the 2,5-dichlorophenyl scaffold exhibit significant antibacterial and antifungal properties . While Broth Microdilution provides quantitative MIC values, the Agar Well Diffusion method is frequently preferred for the initial screening of these specific derivatives.

Mechanistic Causality: Derivatives containing the 2,5-dichlorophenyl moiety are highly hydrophobic. Traditional disc diffusion often fails because the compound precipitates on the paper disc rather than diffusing into the aqueous agar. Agar well diffusion solves this by allowing a larger volume of the compound dissolved in an organic vehicle (like DMSO or DMF) to slowly partition into the agar matrix .

Self-Validating Protocol: Agar Well Diffusion:

  • Media Selection: Use Mueller Hinton Agar (MHA) for bacteria.

    • Causality: MHA is strictly standardized for divalent cation concentration (Ca²⁺, Mg²⁺). Excess cations can artificially antagonize drug uptake, leading to false negatives. Furthermore, MHA is low in sulfonamide/trimethoprim antagonists.

  • Inoculation: Swab a 0.5 McFarland standardized microbial suspension uniformly across the agar surface to create a confluent lawn.

  • Well Preparation: Aseptically punch 6 mm wells into the agar using a sterile cork borer. Load 50-100 µL of the test compound (synthesized from the (4-Amino-2,5-dichlorophenyl)methanol precursor) into the wells.

  • Validation Controls (Critical for System Integrity):

    • Vehicle Control: Pure DMSO/DMF well. Proves that the Zone of Inhibition (ZOI) is caused by the chemical derivative, not the toxicity of the solvent.

    • Positive Control: Ciprofloxacin (bacteria) or Fluconazole (fungi) to benchmark relative potency.

  • Incubation & Measurement: Incubate at 37°C for 24h. Measure the ZOI in millimeters using precision calipers.

Representative Efficacy Data Summary

The following table summarizes expected performance metrics for derivatives of the target scaffold based on validated literature parameters .

Compound ScaffoldTarget PathogenAssay MethodRepresentative Efficacy (MIC / ZOI)Reference Drug
1,2,3-Triazole Derivative M. tuberculosis H37RvMABA0.62 - 2.5 µg/mLIsoniazid (INH)
Dihydropyrimidinthione Bacillus subtilisAgar Well Diffusion14 - 18 mm (ZOI)Ciprofloxacin
Dihydropyrimidinthione Candida albicansAgar Well Diffusion12 - 15 mm (ZOI)Fluconazole

References

1.[2] Baluja, S., Chanda, S., Bhalodia, R., & Talaviya, R. (2014). Synthesis, characterization and in vitro study of antibacterial, antifungal activities of some novel dihydropyrimidinthione derivatives. Latin American Applied Research, 44(4), 289-293. URL: [Link] 2.[3] Boechat, N., Ferreira, V. F., Ferreira, S. B., et al. (2011). Novel 1,2,3-Triazole Derivatives for Use against Mycobacterium tuberculosis H37Rv (ATCC 27294) Strain. Journal of Medicinal Chemistry, 54(17), 5988-5999. URL: [Link] 3.[1] Boechat, N., et al. (2011). Novel 1,2,3-Triazole Derivatives for Use against Mycobacterium tuberculosis H37Rv (ATCC 27294) Strain. ResearchGate / PubMed. URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

(4-Amino-2,5-dichlorophenyl)methanol proper disposal procedures

The handling and disposal of halogenated aromatic amines require rigorous logistical planning to mitigate severe environmental and occupational hazards. As a Senior Application Scientist, I have structured this operation...

Author: BenchChem Technical Support Team. Date: March 2026

The handling and disposal of halogenated aromatic amines require rigorous logistical planning to mitigate severe environmental and occupational hazards. As a Senior Application Scientist, I have structured this operational guide to provide drug development professionals and laboratory researchers with the definitive, self-validating protocols necessary for the safe lifecycle management of (4-Amino-2,5-dichlorophenyl)methanol .

By understanding the mechanistic causality behind these safety procedures, your laboratory can ensure absolute compliance, protect personnel, and prevent catastrophic environmental contamination.

Physicochemical Profile & Hazard Causality

Before executing any disposal protocol, personnel must understand the physical and chemical parameters that dictate the compound's behavior in waste streams.

Table 1: Quantitative Data & Hazard Profile for (4-Amino-2,5-dichlorophenyl)methanol

ParameterValue / SpecificationOperational Implication
CAS Number 2167318-06-9[1]Essential for RCRA/EPA waste manifesting.
Molecular Formula C₇H₇Cl₂NOContains C-Cl bonds; dictates halogenated disposal.
Molecular Weight 192.04 g/mol [1]Used for stoichiometric neutralization calculations.
Physical Form Light Yellow SolidProne to aerosolization during transfer.
Storage Temperature 0–5°CWaste solutions may degrade or build pressure if heated.

The Causality of Toxicity (Why we treat this with extreme caution): As a halogenated aromatic amine, this compound presents specific hazards that necessitate a highly structured disposal process[2]. In biological systems, aromatic amines are prone to cytochrome P450-mediated N-hydroxylation. This metabolic activation generates reactive electrophilic nitrenium ions that covalently bind to DNA and proteins, inducing severe systemic toxicity. Furthermore, the two chlorine atoms on the phenyl ring significantly increase the molecule's lipophilicity and environmental persistence. The U.S. Environmental Protection Agency (EPA) heavily regulates halogenated aromatic amines due to their profound aquatic toxicity, which can cause adverse ecological effects at concentrations below 1 ppb[3].

The Logic of Halogenated Waste Segregation

Never mix (4-Amino-2,5-dichlorophenyl)methanol with standard non-halogenated organic waste.

The presence of stable carbon-chlorine (C-Cl) bonds means that standard municipal or low-temperature incineration will fail to destroy the molecule completely. Instead, incomplete combustion of chlorinated rings leads to the synthesis of highly toxic polychlorinated dibenzo-p-dioxins (PCDDs) and dibenzofurans (PCDFs) .

To prevent this, all waste containing this compound must be segregated into a dedicated Halogenated Organic Waste stream. This ensures the waste is routed to specialized, EPA-compliant high-temperature incinerators (operating above 1,100°C) equipped with flue-gas desulfurization and halogen scrubbing systems to neutralize the resulting hydrochloric acid (HCl) gas.

Step-by-Step Disposal Methodologies

The following protocols are designed as self-validating systems . Do not proceed to the next step without confirming the validation criteria.

Protocol A: Liquid Waste Consolidation (Solutions & Extracts)
  • Container Selection: Select a high-density polyethylene (HDPE) or PTFE-lined glass carboy. Causality: Halogenated solvents can degrade standard plastics like polystyrene or low-density polyethylene (LDPE) over time.

  • Transfer: Working inside a certified Class II Type B2 biological safety cabinet or chemical fume hood, slowly decant the liquid waste into the container using a wide-mouth funnel to prevent splashing.

  • Capacity Limit: Fill the container to a maximum of 80% capacity . Causality: This provides critical headspace for vapor expansion, preventing pressure-induced container rupture during transit.

  • Validation Check (pH & Seal): If the waste is biphasic or contains aqueous buffers, verify the pH is between 6.0 and 8.0 using indicator strips. Acidic conditions can catalyze unwanted degradation. Seal the cap tightly and perform a 45-degree tilt test to visually confirm the absence of micro-leaks.

  • Labeling: Immediately affix a GHS-compliant label reading: "Hazardous Waste - Halogenated Organic Liquid (Contains Aromatic Amines)."

Protocol B: Solid Waste & Contaminated Labware
  • Segregation: Collect all contaminated pipette tips, weighing boats, and empty vials that contacted the pure light yellow solid.

  • Primary Containment: Place the items into a puncture-proof, sealable polyethylene bag.

  • Secondary Containment: Place the sealed bag into a rigid, UN-rated solid waste drum designated for halogenated solids.

  • Validation Check (Residue): Ensure no free-flowing powders are loose in the drum. Any spilled powder must be wiped with a solvent-dampened cloth (e.g., methanol), and the cloth must be disposed of within the same drum.

Protocol C: Immediate Spill Response & Decontamination
  • Isolate & PPE: Evacuate non-essential personnel. Don chemical-resistant nitrile gloves (double-gloved), safety goggles, and an N95 or P100 particulate respirator.

  • Containment: Surround the spilled solid with damp absorbent pads to prevent aerosolization of the light yellow powder.

  • Collection: Using a non-sparking, anti-static scoop, carefully transfer the dampened solid into a hazardous waste container.

  • Chemical Decontamination: Wash the spill surface with a 10% bleach (sodium hypochlorite) solution, followed by a thorough water rinse. Causality: Mild oxidizers can help degrade residual trace amines, rendering the surface safe.

  • Validation Check (Visual & Swab): Inspect the area under bright light to ensure no yellow residue remains. For highly sensitive GMP environments, perform a surface swab and analyze via HPLC-UV before declaring the area decontaminated.

Disposal Workflow Visualization

The following diagram maps the logical decision tree for managing (4-Amino-2,5-dichlorophenyl)methanol waste, ensuring no single point of failure in the disposal chain.

G Start Waste Generation: (4-Amino-2,5-dichlorophenyl)methanol Decision Is Waste Liquid or Solid? Start->Decision Liquid Liquid Waste Stream (Solutions/Extracts) Decision->Liquid Liquid Solid Solid Waste Stream (Contaminated PPE/Labware) Decision->Solid Solid Halogenated Segregate into Halogenated Organic Waste Liquid->Halogenated SolidContainer Double-Bag in Puncture-Proof Solid Waste Container Solid->SolidContainer Labeling RCRA/EPA Labeling: 'Halogenated Aromatic Amine' Halogenated->Labeling SolidContainer->Labeling Storage Secondary Containment (Temp: 0-5°C, Away from Oxidizers) Labeling->Storage Incineration Licensed Contractor: High-Temp Incineration (Dioxin Scrubbing) Storage->Incineration Final Disposition

Workflow for the segregation and EPA-compliant disposal of halogenated aromatic amine waste.

References

  • Sigma-Aldrich. "(4-Amino-2,5-dichloro-phenyl)-methanol | 2167318-06-9." Merck KGaA, 2025. Available at:[Link]

  • Environmental Protection Agency (EPA). "Significant New Use Rules on Certain Chemical Substances (21-1.5e)." Federal Register, June 11, 2021. Available at:[Link]

Sources

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